molecular formula C28H33N7O2 B10856489 Dosimertinib CAS No. 2403760-70-1

Dosimertinib

Katalognummer: B10856489
CAS-Nummer: 2403760-70-1
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: DUYJMQONPNNFPI-ZFTIYMCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dosimertinib is a useful research compound. Its molecular formula is C28H33N7O2 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2403760-70-1

Molekularformel

C28H33N7O2

Molekulargewicht

504.6 g/mol

IUPAC-Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3

InChI-Schlüssel

DUYJMQONPNNFPI-ZFTIYMCPSA-N

Isomerische SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dosimertinib on EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC). As a deuterated analogue of osimertinib (B560133), it shares a highly similar mechanism of action, characterized by potent and selective inhibition of both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This targeted covalent inhibition leads to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies indicate that this compound exhibits a favorable pharmacokinetic profile and lower toxicity compared to its non-deuterated counterpart, positioning it as a promising therapeutic agent in the landscape of precision oncology. This guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and key experimental protocols for the characterization of this compound.

Core Mechanism of Action

This compound, like osimertinib, functions as a mono-anilino-pyrimidine compound that irreversibly inhibits the kinase activity of mutant EGFR. Its mechanism is multifaceted, involving a highly specific binding mode and the subsequent blockade of critical downstream signaling cascades.

Covalent Binding to Mutant EGFR

The cornerstone of this compound's mechanism is its ability to form a covalent bond with the cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain. This irreversible interaction is crucial for its sustained inhibitory activity. The acrylamide (B121943) moiety of this compound acts as a Michael acceptor, facilitating this covalent linkage. This targeted binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and subsequent activation of downstream signaling pathways.

Selectivity for Mutant vs. Wild-Type EGFR

A key advantage of third-generation EGFR TKIs like this compound is their high selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is critical in minimizing off-target effects, such as the skin rashes and gastrointestinal issues commonly associated with first and second-generation EGFR inhibitors that also inhibit WT EGFR in healthy tissues. This compound is particularly effective against tumors harboring activating EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance to earlier-generation TKIs.

Inhibition of Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, this compound effectively blocks the signal transduction cascades that drive tumor growth and survival. The two primary pathways affected are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. Its inhibition by this compound leads to cell cycle arrest and a reduction in tumor cell division.

  • PI3K/AKT/mTOR Pathway: This cascade is a key mediator of cell survival, growth, and metabolism. By blocking this pathway, this compound promotes apoptosis (programmed cell death) in cancer cells.

The dual inhibition of these pathways results in a potent anti-tumor effect in NSCLC with susceptible EGFR mutations.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and its non-deuterated analogue, osimertinib, against various EGFR mutations. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of this compound and Osimertinib

EGFR Mutant This compound (IC50, nM) Osimertinib (IC50, nM)
L858R/T790M 1.7 ~1-15
Exon 19 del/T790M Not Reported ~1-15

| Wild-Type | Not Reported | ~480-1865 |

Data for osimertinib is compiled from multiple sources and represents a typical range.

Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nM) of Osimertinib in NSCLC Cell Lines

Cell Line EGFR Mutation Osimertinib (IC50, nM)
H1975 L858R/T790M ~5-50
PC-9 Exon 19 del ~10-30
A549 Wild-Type >1000
Ba/F3 L858R L858R ~23-75
Ba/F3 Exon 19 del Exon 19 del ~3-30
Ba/F3 L858R/T790M L858R/T790M ~1-45

| Ba/F3 Exon 19 del/T790M | Exon 19 del/T790M | ~1-45 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase variants.

Materials:

  • Recombinant human EGFR enzyme (wild-type and mutant variants)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and substrate to their working concentrations in Kinase Assay Buffer.

  • Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of NSCLC cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.

Materials:

  • NSCLC cell line (e.g., H1975)

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture H1975 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to compare the tumor growth inhibition between the this compound-treated and control groups.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound Inhibition of EGFR Signaling Pathways.

Kinase_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound plate_setup Add Compound/Vehicle to 384-well Plate prep_compound->plate_setup add_enzyme Add EGFR Enzyme plate_setup->add_enzyme initiate_reaction Add Substrate/ATP Mix (Initiate Reaction) add_enzyme->initiate_reaction incubate_reaction Incubate 60 min at Room Temp initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate 40 min at Room Temp stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_stop->detect_signal incubate_detect Incubate 30 min at Room Temp detect_signal->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence analyze_data Calculate % Inhibition & Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro EGFR Kinase Inhibition Assay.

Deuteration of Dosimertinib: A Technical Deep Dive into Enhanced Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of deuteration on Dosimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Targeted at researchers, scientists, and drug development professionals, this document outlines the improved pharmacokinetic profile, reduced toxicity, and potent anti-tumor efficacy of this compound compared to its non-deuterated counterpart, Osimertinib (B560133).

Executive Summary

This compound is a deuterated analogue of Osimertinib, a standard-of-care therapy for advanced EGFR mutation-positive non-small-cell lung cancer (NSCLC).[1][2][3] The strategic replacement of hydrogen atoms with deuterium (B1214612) at key metabolic sites in the Osimertinib molecule significantly alters its metabolic fate, leading to a more favorable pharmacokinetic and safety profile.[4][5][6] Preclinical studies have demonstrated that this compound exhibits robust in vivo anti-tumor efficacy, comparable to or exceeding that of Osimertinib, but with markedly lower toxicity.[1][2][3] This is primarily attributed to a significant reduction in the formation of the toxic metabolite AZ5104.[1][2][3][7] As a result, this compound has advanced into clinical development, with Phase I trials initiated in China.[1][3]

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The fundamental principle behind the pharmacological advantages of this compound lies in the kinetic isotope effect (KIE).[4][5][8] The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it 6-10 times more stable.[4][5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[8]

Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[4][5][8] By selectively deuterating these metabolically vulnerable sites, the rate of metabolism can be reduced, leading to several potential benefits:

  • Increased drug exposure: A slower metabolic rate can lead to a longer plasma half-life and higher overall exposure (AUC) of the parent drug.[4][5]

  • Reduced formation of toxic metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuteration can shunt metabolism towards alternative, less harmful pathways, thereby improving the drug's safety profile.[4][5]

  • Improved therapeutic index: The combination of increased efficacy (due to higher parent drug exposure) and enhanced safety (due to reduced toxic metabolite formation) can result in a wider therapeutic window.

In the case of this compound, deuteration at the N-methyl group of the indole (B1671886) ring and the terminal CH2 of the acrylamide (B121943) moiety has been shown to be effective in reducing the N-demethylation that produces the toxic metabolite AZ5104.[1][7]

Comparative Pharmacology: this compound vs. Osimertinib

In Vitro Potency

This compound retains the high potency and selectivity of Osimertinib against key EGFR mutations. The following table summarizes the reported IC50 values.

CompoundEGFR L858R/T790M (IC50, nM)
This compound 1.7
Osimertinib Not explicitly stated in the provided search results, but this compound's potency is described as comparable.

Data sourced from preclinical studies.[1]

In Vivo Efficacy

Preclinical xenograft models have demonstrated that this compound exhibits robust anti-tumor activity, comparable to Osimertinib, but with a significant advantage in terms of reduced toxicity.

Xenograft ModelCompoundDose (mg/kg)Tumor Growth Inhibition (TGI, %)Body Weight Loss
H1975 Cells This compound 1.572.94Not significant
3.0Almost complete and sustained suppressionNot significant
BaF3 Cells This compound 2.576.3Not significant
5.0Almost complete and sustained suppressionNot significant

Data sourced from preclinical studies.[7]

Pharmacokinetic Profile

Deuteration significantly improves the pharmacokinetic profile of this compound compared to Osimertinib, leading to higher systemic exposure.

SpeciesCompoundAUC (nM·h)Cmax (nM)
Rats This compound (osimertinib-d3) Higher than OsimertinibHigher than Osimertinib
Humans This compound (osimertinib-d3) Higher than OsimertinibHigher than Osimertinib

Qualitative data from a comparative study.[9][10]

Metabolic Profile and Reduction of Toxic Metabolite

The most significant advantage of this compound is the marked reduction in the formation of the toxic metabolite AZ5104.

SpeciesCompoundToxic Metabolite (AZ5104 or AZ5104-D2) Concentration
Mouse Liver Microsomes This compound < 1.0 nM
Rat Liver Microsomes This compound < 1.0 nM
Dog Liver Microsomes This compound < 1.0 nM
Monkey Liver Microsomes This compound < 1.0 nM
Human Liver Microsomes This compound < 1.0 nM
Rat Liver Microsomes Osimertinib Up to 54.7 nM

Data from in vitro metabolic stability studies.[7]

In rats, oral dosing of this compound resulted in a significantly lower AUC for the N-demethylated metabolite compared to Osimertinib (2.64 nM·h vs. 67.3 nM·h).[1]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Targeted by this compound

This compound, like Osimertinib, is an irreversible inhibitor of mutant EGFR. It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[11][12][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR (L858R/T790M) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Irreversible Inhibition (C797) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for Evaluating Deuteration Effect

A typical preclinical workflow to assess the impact of deuteration on a drug candidate like this compound involves a series of in vitro and in vivo studies.

Deuteration_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome Assessment Kinase_Assay Kinase Assays (IC50 vs. mutant/WT EGFR) Cell_Proliferation Cell Proliferation Assays (e.g., H1975 cells) Kinase_Assay->Cell_Proliferation Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) Cell_Proliferation->Efficacy_Studies Metabolic_Stability Metabolic Stability (Liver Microsomes) Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) Metabolite_ID->PK_Studies Tox_Studies Toxicology Studies (Body Weight, Clinical Signs) PK_Studies->Tox_Studies Data_Analysis Comparative Data Analysis (Deuterated vs. Non-deuterated) Efficacy_Studies->Data_Analysis Tox_Studies->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Preclinical workflow for assessing deuteration effects.

Logical Relationship of Deuteration Effect

The pharmacological advantages of this compound are a direct consequence of the deuterium kinetic isotope effect.

Deuteration_Logic Deuteration Deuteration at Metabolic Hotspots KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE Slowed_Metabolism Slower CYP450-mediated Metabolism KIE->Slowed_Metabolism Reduced_Metabolite Reduced Formation of Toxic Metabolite (AZ5104) Slowed_Metabolism->Reduced_Metabolite Increased_Exposure Increased Parent Drug Exposure (AUC, Cmax) Slowed_Metabolism->Increased_Exposure Improved_Safety Improved Safety Profile (Lower Toxicity) Reduced_Metabolite->Improved_Safety Enhanced_Efficacy Potentially Enhanced In Vivo Efficacy Increased_Exposure->Enhanced_Efficacy Better_TI Improved Therapeutic Index Improved_Safety->Better_TI Enhanced_Efficacy->Better_TI

Caption: Logical flow of deuteration's pharmacological impact.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound and Osimertinib in liver microsomes from various species and quantify the formation of the N-demethylated metabolite.

Materials:

  • Liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system

  • Test compounds (this compound, Osimertinib)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound.

  • Pre-warm the liver microsome suspension in incubation buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsome suspension.

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and the formation of the metabolite (AZ5104/AZ5104-D2).

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human NSCLC cell line harboring an EGFR mutation (e.g., NCI-H1975 with L858R/T790M)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant the NSCLC cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound at various doses).

  • Administer the treatment (e.g., daily oral gavage) for a specified duration (e.g., 21 days).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The deuteration of Osimertinib to yield this compound represents a successful application of the kinetic isotope effect to improve the pharmacological properties of a potent anti-cancer agent. By significantly reducing the formation of a toxic metabolite, this compound offers the potential for a better safety profile and an improved therapeutic index. The preclinical data strongly support its continued clinical development for the treatment of EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the core principles, comparative data, and experimental methodologies that underpin the development of this compound, serving as a valuable resource for professionals in the field of drug discovery and development.

References

The Dawn of a New-Generation EGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosimertinib emerges as a promising third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), meticulously engineered as a deuterated analog of osimertinib (B560133). This strategic isotopic substitution is designed to enhance the metabolic stability of the drug, thereby mitigating the toxicities associated with its metabolites. This in-depth technical guide delineates the discovery, synthesis, and preclinical evaluation of this compound. It provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a comparative analysis of its potency and pharmacokinetic profile against its progenitor, osimertinib. The presented data underscores the potential of this compound as a next-generation therapeutic for non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Introduction: The Rationale for a Deuterated Successor

Osimertinib, a third-generation EGFR-TKI, has revolutionized the treatment of NSCLC, particularly in patients with the T790M resistance mutation. However, its clinical utility can be hampered by toxicities arising from its primary metabolite, AZ5104.[1] The discovery of this compound was driven by the need to address this therapeutic challenge. By selectively replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at key metabolic sites, the chemical bonds are strengthened. This "deuterium clamp" slows down the rate of metabolic breakdown, leading to a more favorable pharmacokinetic and safety profile.[2][3]

This compound is a testament to the power of subtle molecular modifications in optimizing therapeutic outcomes. Its development journey, from conceptualization to preclinical validation, offers valuable insights into the principles of drug design and metabolic engineering.

Synthesis of this compound

The synthesis of this compound, a deuterated analog of osimertinib, leverages established synthetic routes for pyrimidine-based EGFR inhibitors, with the key distinction of incorporating deuterium-labeled starting materials. The IUPAC name for this compound mesylate is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(methyl-d3)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide-3,3-d2 methanesulfonate, indicating deuteration at the N-methyl group of the indole (B1671886) ring and the terminal vinyl position of the acrylamide (B121943) warhead.[4]

A plausible synthetic pathway, adapted from known syntheses of osimertinib, is outlined below. This multi-step process involves the construction of the core pyrimidine (B1678525) structure, followed by the introduction of the deuterated side chains and the acrylamide moiety.

Diagram of the logical workflow for the synthesis of this compound:

This compound Synthesis Workflow Logical Workflow for this compound Synthesis A Deuterated Starting Materials (e.g., CD3I) C Indole Moiety Introduction (with deuterated methyl group) A->C B Pyrimidine Core Synthesis D Coupling of Pyrimidine and Aniline Moieties B->D C->D E Introduction of Deuterated Acrylamide Warhead D->E F Final Product: this compound E->F

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action: Targeting Mutated EGFR

This compound, like its predecessor osimertinib, is a potent and irreversible inhibitor of mutant EGFR.[5][6] It selectively targets both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is crucial for minimizing off-target toxicities.

The mechanism of action involves the formation of a covalent bond between the acrylamide "warhead" of this compound and a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.

Signaling Pathway Diagram:

EGFR_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Covalent Inhibition (Cys797)

Caption: EGFR signaling cascade and the point of inhibition by this compound.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against EGFR mutations in various NSCLC cell lines. The half-maximal inhibitory concentrations (IC50) are comparable to those of osimertinib, indicating that the deuteration does not compromise its intrinsic potency.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)
H1975L858R/T790M1.71.8 ± 0.3
PC-9exon 19 deletionData not available~5-15
A431Wild-type243.9Data not available

Data compiled from preclinical studies.[2][7]

In Vivo Efficacy

In xenograft models of NSCLC, this compound exhibited robust anti-tumor activity, comparable to or exceeding that of osimertinib at similar doses. The deuterated compound demonstrated significant tumor growth inhibition, further validating its potential as a therapeutic agent.

Xenograft ModelEGFR MutationThis compound Dose (mg/kg)Tumor Growth Inhibition (TGI)
H1975L858R/T790M1.572.94%
H1975L858R/T790M3.097.62%
BaF3L858R/T790M2.576.3%
BaF3L858R/T790M5.0104.1%

Data from in vivo studies.[2]

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have shown that this compound has a favorable profile, with increased systemic exposure (AUC) and peak concentration (Cmax) compared to osimertinib.[3] This is attributed to the kinetic isotope effect, which slows the rate of metabolism and reduces the formation of the AZ5104 metabolite.[3]

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound2 (i.g.)155 ± 342.01140 ± 230
Osimertinib2 (i.g.)110 ± 252.0850 ± 190

Representative pharmacokinetic data in rats.[3]

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent kinase assay to determine the in vitro potency of this compound against EGFR.

Diagram of the experimental workflow for the EGFR Kinase Inhibition Assay:

Kinase_Assay_Workflow Workflow for EGFR Kinase Inhibition Assay A Prepare Reagents (this compound, EGFR enzyme, ATP, Substrate) B Incubate this compound with EGFR Enzyme A->B C Initiate Kinase Reaction (Add ATP/Substrate) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for the EGFR Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution containing recombinant human EGFR kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase Reaction: In a 384-well plate, add the this compound dilutions, followed by the EGFR enzyme solution. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on NSCLC cell lines.

Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Model

This protocol details the establishment and use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., H1975) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 150-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound or vehicle control daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Conclusion

This compound represents a rationally designed, next-generation EGFR inhibitor with a potentially improved safety profile compared to osimertinib. The strategic incorporation of deuterium at key metabolic sites leads to enhanced metabolic stability and reduced formation of toxic metabolites, without compromising its potent anti-tumor activity. The preclinical data presented in this guide strongly support the continued clinical development of this compound as a valuable therapeutic option for patients with EGFR-mutant NSCLC. Further clinical investigations are warranted to fully elucidate its safety, efficacy, and long-term benefits in this patient population.

References

Dosimertinib: A Technical Guide to a Next-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. As a deuterated analogue of osimertinib, it exhibits an improved preclinical profile, including enhanced pharmacokinetic properties and reduced toxicity.[1][2] this compound potently and selectively inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This technical guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a deuterated form of osimertinib, a strategic modification aimed at improving the drug's metabolic stability.[2]

Chemical Structure

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(methyl-d3)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide-d2

SMILES: C--INVALID-LINK--C(=O)N(C)C.CS(=O)(=O)O.[2H]C(=C(C(=O)Nc1cc(c(cc1N(C)CCN(C)C)OC)Nc1nccc(n1)c1cn(c2ccccc12)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

CAS Number: 2403760-72-3 (mesylate salt)

Physicochemical Properties
PropertyValueReference
Molecular FormulaC28H28D5N7O2 (free base)[3]
Molecular Weight504.64 g/mol (free base)[3]
AppearanceWhite to yellow solidN/A
StorageDry, dark, and at 0 - 4°C for short term or -20°C for long termN/A

Mechanism of Action and Signaling Pathway

This compound, like its predecessor osimertinib, is a potent and selective inhibitor of mutant EGFR. It covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity. This targeted action is particularly effective against the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR TKIs.

The inhibition of EGFR by this compound blocks downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's inhibition of the EGFR signaling pathway.

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated high potency against EGFR with activating and resistance mutations.

TargetIC50 (nM)Reference
EGFR L858R/T790M1.7[2]
In Vivo Efficacy and Pharmacokinetics

Preclinical studies have shown that this compound has robust in vivo antitumor efficacy and a favorable pharmacokinetic profile with lower toxicity compared to osimertinib.[1][2] It has received approval to initiate Phase I clinical trials in China.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Western Blot for Phosphorylated EGFR (p-EGFR)

This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., H1975 NSCLC cells) B This compound Treatment (Varying concentrations and time points) A->B C EGF Stimulation (Induce EGFR phosphorylation) B->C D Cell Lysis (Extract proteins) C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (to PVDF membrane) F->G H Blocking (5% BSA in TBST) G->H I Primary Antibody Incubation (Anti-p-EGFR) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K L Data Analysis (Densitometry) K->L

Figure 2: Workflow for Western Blot analysis of p-EGFR.

Materials:

  • NSCLC cell line (e.g., NCI-H1975 with L858R/T790M mutation)

  • This compound

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody against p-EGFR (Tyr1068)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate NCI-H1975 cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to total EGFR or a loading control (e.g., β-actin).

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

LC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a framework for quantifying this compound levels in plasma, essential for pharmacokinetic studies. The method is adapted from established protocols for osimertinib.[4][5]

Materials:

  • Plasma samples

  • This compound standard

  • Internal standard (e.g., Osimertinib-d3)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To a plasma sample, add the internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge the sample and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Use a C18 column for chromatographic separation with a mobile phase gradient of acetonitrile and water with formic acid.

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of this compound to the internal standard.

    • Quantify the concentration of this compound in the plasma samples based on the calibration curve.

Conclusion

This compound represents a promising advancement in the targeted therapy of EGFR-mutated NSCLC. Its deuterated structure confers an improved preclinical safety and pharmacokinetic profile compared to osimertinib. The potent and selective inhibition of EGFR sensitizing and resistance mutations, coupled with its favorable drug-like properties, positions this compound as a strong candidate for further clinical development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and efficacy of this next-generation EGFR inhibitor.

References

Preclinical Development of Deuterated Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) is a highly effective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation. However, its metabolism can lead to the formation of potentially toxic metabolites. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has emerged as a promising strategy to improve the pharmacokinetic and safety profile of osimertinib. This technical guide provides an in-depth overview of the preclinical development of deuterated osimertinib (also known as dosimertinib or osimertinib-d3), summarizing key in vitro and in vivo data, and detailing the experimental protocols utilized in its evaluation.

Rationale for Deuteration

Osimertinib is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1] One of the major metabolic pathways involves N-demethylation, leading to the formation of the metabolite AZ5104, which has been associated with toxicity.[2][3] The carbon-hydrogen bonds at the site of metabolism are cleaved during this process. Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the deuterated position.[4]

By selectively replacing the hydrogen atoms on the N-methyl group with deuterium, the metabolic conversion of osimertinib to AZ5104 is significantly inhibited.[1][4] This leads to several potential advantages for deuterated osimertinib, including:

  • Reduced formation of the toxic metabolite AZ5104. [4]

  • Improved pharmacokinetic profile: Higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[4]

  • Enhanced safety and tolerability. [3]

  • Maintained or improved therapeutic efficacy. [3]

In Vitro Efficacy

The in vitro potency of deuterated osimertinib has been evaluated against various NSCLC cell lines harboring different EGFR mutations.

Data Presentation: In Vitro IC50 Values
CompoundCell LineEGFR Mutation StatusIC50 (nM)
Deuterated Osimertinib (this compound) H1975L858R/T790M1.7
OsimertinibH1975L858R/T790M5
OsimertinibPC-9Exon 19 deletion17
OsimertinibH3255L858R4
OsimertinibPC-9ERExon 19 deletion + T790M13
OsimertinibLoVoWild-Type493.8

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][5]

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Deuterated osimertinib and osimertinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of deuterated osimertinib and osimertinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should also be included.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy

The antitumor activity of deuterated osimertinib has been demonstrated in preclinical xenograft models of NSCLC.

Data Presentation: In Vivo Antitumor Efficacy in H1975 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
Deuterated Osimertinib (this compound) 1.572.94
Deuterated Osimertinib (this compound) 3.097.62
Osimertinib1.5Comparable to this compound 1.5 mg/kg

Data from a study in H1975 (L858R/T790M) tumor-bearing xenograft models.[6]

Experimental Protocol: NSCLC Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • NSCLC cells (e.g., H1975)

  • Matrigel or other appropriate vehicle for cell injection

  • Deuterated osimertinib and osimertinib

  • Dosing vehicle (e.g., 0.5% HPMC + 0.1% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture H1975 cells to the logarithmic growth phase. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer deuterated osimertinib, osimertinib, or the vehicle control to the respective groups of mice, typically via oral gavage, once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated the advantages of deuteration on the metabolic profile of osimertinib.

Data Presentation: Pharmacokinetic Parameters in Rats
CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Deuterated Osimertinib (osimertinib-d3) 10 (oral)Significantly Higher vs. OsimertinibSignificantly Higher vs. Osimertinib
Osimertinib10 (oral)--
Deuterated Osimertinib (this compound) 6 (oral)No significant change day 1 vs. day 7No significant change day 1 vs. day 7
Osimertinib6 (oral)--

Pharmacokinetic data indicates that deuterated osimertinib has higher systemic exposure (AUC) and peak concentration (Cmax) compared to osimertinib in rats.[4] Another study showed no significant accumulation of this compound after 7 days of dosing.[6]

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of deuterated osimertinib and osimertinib.

Materials:

  • Male Sprague-Dawley rats

  • Deuterated osimertinib and osimertinib

  • Dosing vehicle

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single oral dose of either deuterated osimertinib or osimertinib to separate groups of rats.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug and its major metabolites in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (half-life).

Metabolism

The primary advantage of deuterating osimertinib is the alteration of its metabolic pathway to reduce the formation of the toxic metabolite AZ5104.

Data Presentation: In Vitro Metabolic Stability in Liver Microsomes
CompoundSpeciesAZ5104 or AZ5104-D2 Concentration (nM) after 60 min
Deuterated Osimertinib (this compound) Mouse, Rat, Dog, Monkey, Human< 1.0
OsimertinibMouse, Rat, Dog, Monkey, HumanSignificantly Higher than this compound

In vitro studies using liver microsomes from multiple species demonstrated a significant reduction in the formation of the N-desmethyl metabolite (AZ5104) with deuterated osimertinib compared to the parent compound.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound in liver microsomes.

Materials:

  • Liver microsomes (from various species, e.g., human, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Deuterated osimertinib and osimertinib

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, the test compound (deuterated osimertinib or osimertinib), and phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance. Quantify the concentration of key metabolites, such as AZ5104, over time.

Visualizations

Signaling Pathway: EGFR Inhibition by Deuterated Osimertinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR (Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Deut_Osimertinib Deuterated Osimertinib Deut_Osimertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of deuterated osimertinib.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture NSCLC Cell Culture (e.g., H1975) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle, Osimertinib, Deut-Osimertinib) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo NSCLC xenograft efficacy study.

Logical Relationship: Rationale for Deuteration of Osimertinib

Deuteration_Rationale Osimertinib Osimertinib Metabolism CYP3A4-mediated N-demethylation Osimertinib->Metabolism Deuteration Deuteration of N-methyl group Osimertinib->Deuteration AZ5104 Toxic Metabolite (AZ5104) Metabolism->AZ5104 KIE Kinetic Isotope Effect Deuteration->KIE Reduced_Metabolism Reduced Rate of N-demethylation KIE->Reduced_Metabolism Improved_PK Improved Pharmacokinetics (Higher Cmax & AUC) Reduced_Metabolism->Improved_PK Reduced_Toxicity Reduced Toxicity Reduced_Metabolism->Reduced_Toxicity

Caption: The rationale for the deuteration of osimertinib to improve its properties.

Conclusion

The preclinical data for deuterated osimertinib (this compound) strongly support its development as a next-generation EGFR inhibitor. The strategic incorporation of deuterium at the site of metabolism effectively mitigates the formation of the toxic metabolite AZ5104, leading to an improved pharmacokinetic profile and a potentially better safety margin compared to osimertinib. In vitro and in vivo studies have demonstrated that this metabolic advantage is achieved while maintaining potent and selective inhibitory activity against clinically relevant EGFR mutations. The data presented in this technical guide provide a comprehensive overview of the preclinical rationale and evidence supporting the continued clinical development of deuterated osimertinib for the treatment of NSCLC.

References

Molecular Targets of Osimertinib in Non-Small Cell Lung Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib (B560133) (Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment landscape for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. Its high selectivity for both sensitizing and resistance mutations in the EGFR gene, while sparing wild-type EGFR, results in a favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the molecular targets of osimertinib, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to Osimertinib and its Core Mechanism

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome resistance to earlier-generation EGFR TKIs.[1] Its primary mechanism of action is the irreversible inhibition of mutant EGFR. This is achieved through the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[2][3] This covalent binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3]

Primary Molecular Targets of Osimertinib

Osimertinib potently and selectively targets NSCLC cells harboring specific mutations in the EGFR gene.

  • EGFR Sensitizing Mutations: These are activating mutations that increase the kinase activity of EGFR, leading to uncontrolled cell growth. The most common sensitizing mutations are deletions in exon 19 and the L858R point mutation in exon 21.[4]

  • EGFR T790M Resistance Mutation: This is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The T790M mutation, located in exon 20, increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of reversible inhibitors.[1] Osimertinib was specifically designed to be effective against EGFR harboring the T790M mutation.[1]

Osimertinib exhibits significantly less activity against wild-type EGFR, which contributes to its reduced off-target effects and improved tolerability compared to earlier-generation TKIs.[4]

Quantitative Analysis of Osimertinib's Inhibitory Activity

The efficacy of osimertinib has been quantified through various preclinical and clinical studies. The following tables summarize key data on its inhibitory concentrations and clinical trial outcomes.

Table 1: In Vitro Inhibitory Activity of Osimertinib (IC50 Values)
Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 deletion8 - 17[4]
H3255L858R~12[5]
H1975L858R, T790M5 - 11[4][5]
PC-9ERExon 19 deletion, T790M13[5]
Calu3Wild-Type EGFR650[4]
H2073Wild-Type EGFR461[4]
Table 2: Clinical Efficacy of Osimertinib in Key Phase III Trials
TrialTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
FLAURA (1st-line) Osimertinib77%18.9 months38.6 months[6]
Erlotinib or Gefitinib69%10.2 months31.8 months[6]
AURA3 (2nd-line, T790M+) Osimertinib71%10.1 months26.8 months[7][8]
Platinum-Pemetrexed31%4.4 months22.5 months[7][8]

Impact on Downstream Signaling Pathways

By inhibiting EGFR phosphorylation, osimertinib effectively disrupts downstream signaling cascades critical for cancer cell survival and proliferation. The two primary pathways affected are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.[9]

  • PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and apoptosis.[9]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutated NSCLC cells.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR Signaling Pathway and Osimertinib's Point of Inhibition.

Mechanisms of Resistance to Osimertinib

Despite the significant efficacy of osimertinib, acquired resistance inevitably develops. Understanding these mechanisms is crucial for the development of subsequent therapeutic strategies. Resistance can be broadly categorized into on-target and off-target alterations.

  • On-Target Resistance: These are alterations that occur within the EGFR gene itself. The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation . This mutation alters the cysteine residue to which osimertinib covalently binds, thereby preventing its inhibitory activity.[10]

  • Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that promote tumor growth independently of EGFR. Common off-target resistance mechanisms include:

    • MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, bypassing the need for EGFR signaling.[10]

    • HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of alternative survival pathways.

    • Activation of the RAS-MAPK Pathway: Mutations in downstream components of the MAPK pathway, such as KRAS or NRAS, can lead to constitutive activation of this pathway, rendering the cells resistant to upstream EGFR inhibition.[10]

    • Histologic Transformation: In some cases, the tumor may undergo a transformation from NSCLC to other histological subtypes, such as small cell lung cancer (SCLC), which are not dependent on EGFR signaling.

Osimertinib_Resistance Osimertinib_Resistance Osimertinib Resistance On_Target On-Target (EGFR-Dependent) Osimertinib_Resistance->On_Target Off_Target Off-Target (EGFR-Independent) Osimertinib_Resistance->Off_Target C797S EGFR C797S Mutation On_Target->C797S EGFR_Amp EGFR Amplification On_Target->EGFR_Amp MET_Amp MET Amplification Off_Target->MET_Amp HER2_Amp HER2 Amplification Off_Target->HER2_Amp RAS_MAPK RAS-MAPK Pathway Activation Off_Target->RAS_MAPK Histo_Trans Histologic Transformation Off_Target->Histo_Trans

Figure 2: Mechanisms of Acquired Resistance to Osimertinib.

Detailed Experimental Protocols

Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of osimertinib required to inhibit the enzymatic activity of EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Osimertinib (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of osimertinib in DMSO.

  • Add 1 µL of each osimertinib dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant EGFR enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the poly(Glu, Tyr) substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each osimertinib concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Osimertinib Dilutions and Kinase Reaction Mix Start->Prepare_Reagents Add_Osimertinib Add Osimertinib/DMSO to Plate Prepare_Reagents->Add_Osimertinib Add_Enzyme Add EGFR Enzyme and Incubate Add_Osimertinib->Add_Enzyme Start_Reaction Initiate Reaction with ATP/Substrate and Incubate Add_Enzyme->Start_Reaction Stop_Reaction Stop Reaction and Measure ADP Production Start_Reaction->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with osimertinib.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Osimertinib (serially diluted in culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Remove the medium and replace it with fresh medium containing serial dilutions of osimertinib or vehicle control (DMSO).[11]

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[11]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percent viability versus the log of the osimertinib concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following osimertinib treatment.

Materials:

  • NSCLC cell lines

  • Osimertinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of osimertinib for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.[13]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[13]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Wash the membrane again and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

Osimertinib has established itself as a cornerstone in the treatment of EGFR-mutated NSCLC due to its potent and selective inhibition of both sensitizing and T790M resistance mutations. A thorough understanding of its molecular targets, mechanism of action, and the pathways it modulates is essential for its optimal clinical use and for the development of novel strategies to overcome acquired resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of osimertinib and future generations of EGFR inhibitors.

References

The Pharmacodynamics of Dosimertinib: A Technical Guide for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed as a deuterated analog of osimertinib (B560133). This modification is designed to improve the pharmacokinetic profile and reduce toxicity. This compound, like its predecessor, is engineered to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR. This high degree of selectivity is crucial for its therapeutic window in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, detailing its mechanism of action, effects on downstream signaling pathways, and methodologies for its preclinical evaluation.

Mechanism of Action

This compound covalently binds to the cysteine 797 (C797) residue in the ATP-binding pocket of mutant EGFR. This irreversible binding blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and survival. The deuteration of this compound is intended to alter its metabolic fate, potentially leading to a more favorable safety profile compared to osimertinib by reducing the formation of toxic metabolites.[1][2]

Quantitative Analysis of In Vitro Efficacy

The potency of this compound has been evaluated across various cancer cell lines harboring different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against clinically relevant mutations.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)
A431Wild-Type (overexpressed)243.9-
H1975L858R/T790M28.4~5
BaF3EGFR-L858R/T790M18.01.7
BaF3EGFR-del19/T790M3.5-

Data for this compound is from preclinical studies.[1][2] Osimertinib data is provided for comparison from separate studies.

Effects on Downstream Signaling Pathways

This compound effectively suppresses the key downstream signaling pathways that are constitutively activated in EGFR-mutant cancer cells: the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Pathway

Upon inhibition of EGFR phosphorylation by this compound, the activation of phosphatidylinositol 3-kinase (PI3K) is blocked. This prevents the phosphorylation and activation of AKT, a central kinase that promotes cell survival and proliferation. Consequently, the downstream effector, mammalian target of rapamycin (B549165) (mTOR), is also inhibited, leading to a reduction in protein synthesis and cell growth.

RAS/RAF/MEK/ERK (MAPK) Pathway

This compound's blockade of EGFR also prevents the activation of the RAS/RAF/MEK/ERK signaling cascade. This leads to a dose-dependent decrease in the phosphorylation of ERK (extracellular signal-regulated kinase).[2] Dephosphorylated ERK cannot translocate to the nucleus to activate transcription factors necessary for cell cycle progression, resulting in cell cycle arrest.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathways inhibited by this compound.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of this compound.

Xenograft ModelEGFR MutationTreatment and DoseTumor Growth Inhibition (TGI)
H1975L858R/T790MThis compound (1.5 mg/kg)72.94%
H1975L858R/T790MThis compound (3 mg/kg)97.62%
BaF3del19/T790MThis compound (2.5 mg/kg)76.3%
BaF3del19/T790MThis compound (5 mg/kg)104.1%

Data from in vivo studies with daily oral gavage.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacodynamics of this compound.

EGFR Kinase Activity Assay (Biochemical)

This assay measures the direct inhibition of EGFR enzymatic activity by this compound.

Materials:

  • Recombinant human EGFR protein (wild-type and mutant forms)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the EGFR enzyme, peptide substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the IC50 value by plotting the percentage of enzyme activity inhibition against the logarithm of this compound concentration.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add EGFR enzyme, substrate, and this compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for the EGFR Kinase Activity Assay.
Cell Viability Assay (e.g., MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serially diluted in culture medium)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to detect the levels of phosphorylated and total proteins in the EGFR signaling pathway.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow A Cell treatment with This compound B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Membrane blocking and primary antibody incubation C->D E Secondary antibody incubation D->E F ECL detection E->F G Image analysis and quantification F->G

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor with a promising preclinical profile. Its mechanism of action, centered on the irreversible inhibition of mutant EGFR and the subsequent blockade of critical downstream signaling pathways, translates to significant anti-proliferative effects in cancer cells and robust tumor growth inhibition in vivo. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals working on the preclinical characterization of this compound and similar targeted therapies. Further clinical investigation is underway to fully elucidate its therapeutic potential in NSCLC patients.

References

In vitro kinase assay for Dosimertinib activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Kinase Assays for Dosimertinib Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro kinase assays used to characterize the activity of this compound, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into the core methodologies, present key inhibitory data, and visualize the experimental workflows and relevant signaling pathways.

Introduction to this compound

This compound is a deuterated version of osimertinib, a third-generation EGFR-TKI.[1][2] The incorporation of deuterium (B1214612) is designed to improve its pharmacokinetic profile and reduce toxicity compared to its predecessor.[1] Like osimertinib, this compound is an irreversible inhibitor that covalently binds to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[3][4] It is specifically engineered to be highly potent and selective against both EGFR TKI-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5][6] In vitro kinase assays are fundamental to quantifying the potency and selectivity of this compound, providing critical data for its preclinical and clinical development.[7][8]

Quantitative Data: this compound Inhibitory Activity

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The data below summarizes its activity in both enzymatic and cellular assays.

Table 1: Enzymatic and Cellular Inhibitory Potency (IC₅₀) of this compound
Target/Cell LineEGFR Mutation StatusAssay TypeIC₅₀ (nM)
Ba/F3 CellsEGFR del19/T790MCellular3.5
Ba/F3 CellsEGFR L858R/T790MCellular18.0
Recombinant EnzymeEGFR L858R/T790MEnzymatic1.7
H1975 CellsL858R/T790MCellular28.4
A431 CellsEGFR Wild-Type (overexpressed)Cellular243.9
Data compiled from MedChemExpress and ResearchGate.[1][9]

Experimental Protocols

This section details a representative methodology for an in vitro biochemical kinase assay to determine the IC₅₀ of this compound against a specific EGFR mutant. This protocol is based on a luminescence-based ADP detection method.

Objective

To measure the concentration-dependent inhibition of a recombinant EGFR mutant (e.g., L858R/T790M) by this compound and determine its IC₅₀ value.

Reagents and Materials
  • Enzyme: Recombinant human EGFR (L858R/T790M).

  • Inhibitor: this compound, serially diluted in DMSO.

  • Substrate: Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[10]

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT.[11]

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar luminescence-based system).[11]

  • Hardware: 384-well low-volume plates, multichannel pipettes, plate reader with luminescence detection capabilities.

Assay Procedure
  • Inhibitor Preparation: Prepare a series of 2x final concentration serial dilutions of this compound in the kinase assay buffer containing DMSO. Include a "no inhibitor" control (DMSO only).

  • Enzyme Preparation: Dilute the recombinant EGFR enzyme to a 2x final concentration in the kinase assay buffer. The optimal concentration should be determined empirically (e.g., via an enzyme titration).

  • Substrate/ATP Mix: Prepare a 2x final concentration solution of the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at its apparent Michaelis constant (Km,app) for the enzyme to ensure sensitive IC₅₀ determination.[12]

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control.[11]

  • Add Enzyme: Add 2 µL of the 2x EGFR enzyme solution to each well and briefly mix.

  • Initiate Kinase Reaction: Add 2 µL of the 2x substrate/ATP mixture to each well to start the reaction.[11]

  • Incubation: Cover the plate and incubate at room temperature (or 30°C) for 60 minutes.[10][11]

  • Stop Reaction & First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis
  • Subtract the background luminescence (wells with no enzyme).

  • Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.[10]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the in vitro kinase assay protocol described above.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound P2 Prepare 2x EGFR Enzyme Solution P3 Prepare 2x Substrate and ATP Solution R1 Dispense Inhibitor/DMSO into 384-well Plate P3->R1 R2 Add EGFR Enzyme R1->R2 R3 Add Substrate/ATP Mix to Initiate Reaction R2->R3 R4 Incubate for 60 min at Room Temperature R3->R4 D1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) R4->D1 D2 Incubate for 40 min D1->D2 D3 Add Kinase Detection Reagent (Convert ADP to Light) D2->D3 D4 Incubate for 30 min D3->D4 D5 Measure Luminescence D4->D5 A1 Normalize Data and Plot % Inhibition vs. [this compound] D5->A1 A2 Calculate IC50 Value via Non-linear Regression A1->A2

Caption: Workflow for a luminescence-based in vitro kinase assay.

EGFR Signaling Pathway and this compound Inhibition

This compound targets the kinase domain of EGFR, preventing the phosphorylation cascade that drives cell proliferation and survival. The diagram below outlines this pathway.

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

References

The Cellular Journey of Dosimertinib: An In-depth Technical Guide to Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed as a deuterated analogue of osimertinib (B560133).[1][2] This modification leads to an improved pharmacokinetic profile and reduced toxicity by minimizing the formation of the primary toxic metabolite, AZ5104.[1][2][3] Like its predecessor, this compound is designed to selectively and irreversibly inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[1][2] Understanding the cellular uptake and distribution of this compound is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and localization of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Much of the detailed understanding of cellular transport mechanisms is extrapolated from its parent compound, osimertinib, due to the limited availability of specific data for this compound.

Cellular Uptake of this compound

The entry of this compound into cancer cells is a critical first step for its therapeutic action. The mechanisms governing this process are thought to involve a combination of passive diffusion and carrier-mediated transport, similar to other small molecule TKIs.

Mechanisms of Cellular Entry

While specific studies on this compound's transport are emerging, the physicochemical properties of TKIs suggest that they can cross the cell membrane via passive diffusion, driven by a concentration gradient. Additionally, evidence from studies on osimertinib and other TKIs indicates the involvement of solute carrier (SLC) transporters, such as organic cation transporters (OCTs), in the influx of these drugs into the cell.

Conversely, the intracellular concentration of this compound is also regulated by efflux transporters, primarily members of the ATP-binding cassette (ABC) superfamily. Based on data from osimertinib, it is anticipated that ABCB1 (P-glycoprotein or MDR1) and ABCG2 (breast cancer resistance protein or BCRP) play a significant role in actively pumping this compound out of the cell, thereby influencing its net intracellular accumulation and efficacy.

Quantitative Data on Cellular Activity and Pharmacokinetics

The following tables summarize the available quantitative data on the cellular activity of this compound and the in vivo pharmacokinetics of both this compound and its parent compound, osimertinib.

Table 1: In Vitro Cellular Antiproliferative Activity of this compound

Cell LineEGFR Mutation StatusIC50 (nM)
A431Wild-Type243.9
H1975L858R/T790M28.4[4]
BaF3EGFR-L858R/T790M18.0
BaF3EGFR-del19/T790M3.5

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T1/2 (h)
2137.9 ± 34.54.0 ± 2.01515.2 ± 301.56.5 ± 1.2
6415.7 ± 89.24.0 ± 0.04890.6 ± 987.36.9 ± 1.5
12845.6 ± 156.74.7 ± 1.210125.8 ± 1890.47.2 ± 1.1

Data presented as mean ± SD.

Tissue Distribution of this compound's Parent Compound, Osimertinib

Detailed tissue distribution data for this compound is not yet publicly available. However, studies using radiolabeled osimertinib in rats provide valuable insights into the likely distribution pattern of this compound. Following oral administration of [14C]-osimertinib, drug-related material was widely distributed throughout the body, with the highest concentrations observed in most tissues at 6 hours post-dose.[5][6][7] Radioactivity was still detectable in 42% of tissues 60 days after a single dose, indicating long retention in some compartments.[5][6][7] Concentrations of radioactivity in the blood were generally lower than in most tissues.[5][6][7]

Table 3: Tissue Distribution of [14C]-Osimertinib-Related Radioactivity in Male Pigmented Rats 6 Hours After a Single Oral Dose (20 mg/kg)

TissueMean Concentration (µg equivalents/g)
Adrenal Gland25.0
Liver22.8
Kidney (Cortex)18.9
Pituitary Gland17.0
Spleen15.6
Lung13.9
Harderian Gland13.5
Thyroid12.7
Pancreas11.9
Stomach11.8
Heart8.9
Skin7.9
Brain1.8
Blood3.5

This data represents the distribution of the parent compound, osimertinib, and all its metabolites.

Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[1] This blocks the downstream signaling pathways that drive tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibition

This compound inhibits mutant EGFR, blocking downstream signaling.

Experimental Protocols

Protocol for Determining Intracellular this compound Concentration by UPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound in cultured cancer cells.

1. Cell Culture and Treatment:

  • Seed NSCLC cells (e.g., NCI-H1975) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Harvesting and Lysis:

  • Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Trypsinize the cells and collect them in a microcentrifuge tube.

  • Determine the cell count for normalization.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like osimertinib-d3).

  • Lyse the cells by sonication or repeated freeze-thaw cycles.

3. Sample Preparation (Protein Precipitation):

  • Add three volumes of ice-cold acetonitrile (B52724) to the cell lysate to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound spiked into lysate from untreated cells. Calculate the intracellular concentration of this compound by normalizing to the cell number and the internal standard.

Experimental_Workflow A 1. Cell Seeding (e.g., H1975 cells in 6-well plates) B 2. This compound Treatment (Time course and dose response) A->B C 3. Cell Harvesting - Wash with PBS - Trypsinize and count cells B->C D 4. Cell Lysis - Add lysis buffer with  internal standard C->D E 5. Protein Precipitation - Add cold acetonitrile - Centrifuge D->E F 6. Sample Preparation - Collect supernatant - Evaporate and reconstitute E->F G 7. UPLC-MS/MS Analysis - Inject sample - Quantify based on standard curve F->G H 8. Data Analysis - Normalize to cell number - Determine intracellular concentration G->H

Workflow for quantifying intracellular this compound.

Conclusion

This compound represents a promising therapeutic agent for NSCLC with specific EGFR mutations. Its cellular uptake and distribution are key determinants of its efficacy. While direct quantitative data on the intracellular concentration and tissue distribution of this compound are still limited, preclinical pharmacokinetic studies and data from its parent compound, osimertinib, provide a strong foundation for understanding its cellular behavior. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the cellular pharmacology of this compound, which will be crucial for its continued clinical development and for designing strategies to overcome potential drug resistance.

References

Methodological & Application

Dosimertinib: In Vitro Cell Proliferation Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is a deuterated analogue of osimertinib, designed to target sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in cancer cell lines harboring these mutations.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation using common colorimetric and luminescent assays.

Mechanism of Action

EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival.[2] The two primary signaling pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation.[3]

This compound, like osimertinib, exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR.[4] This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This action leads to a reduction in cancer cell viability and proliferation.[2]

Data Presentation: In Vitro Efficacy of this compound and Related EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the structurally similar EGFR inhibitor, osimertinib, in various NSCLC cell lines. These values represent the concentration of the drug required to inhibit the proliferation of 50% of the cells.

Cell LineEGFR Mutation StatusCompoundIC50 (nM)Assay TypeReference
H1975L858R/T790MThis compound18.0CellTiter-Glo[5]
PC-9exon 19 deletionOsimertinib13MTS[6]
H3255L858ROsimertinib7MTS[6]
PC-9ERexon 19 del/T790MOsimertinib13MTS[6]
H1975L858R/T790MOsimertinib5MTS[6]

Experimental Protocols

Two common methods for assessing cell proliferation and viability in response to treatment with EGFR inhibitors are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7]

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range might be 0.1 nM to 10 µM.[7] Remove the existing medium and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[2]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed approximately 5,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.[7]

  • Compound Treatment: Add 20 µL of serially diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • Reagent Addition: Allow the plate to equilibrate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.[7]

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with this compound (or vehicle control) incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add MTT or CellTiter-Glo Reagent incubate_72h->add_reagent incubate_assay Incubate (Assay Specific) add_reagent->incubate_assay measure_signal Measure Absorbance or Luminescence incubate_assay->measure_signal analyze_data Data Analysis (IC50 determination) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound in vitro cell proliferation assay.

References

Application Notes and Protocols for Osimertinib Efficacy Testing in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The user request specified "Dosimertinib." Based on extensive research, it is concluded that this is likely a typographical error for Osimertinib (B560133) , a well-established third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC. All information provided herein pertains to Osimertinib.

Introduction

Osimertinib is a potent and irreversible EGFR-TKI selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Osimertinib using a human NSCLC xenograft model in immunocompromised mice. The protocols described are foundational for preclinical research aimed at assessing anti-tumor activity, understanding mechanisms of action, and exploring potential resistance pathways.

The primary signaling pathway targeted by Osimertinib is the EGFR pathway. In NSCLC, activating mutations in EGFR lead to its constitutive activation, triggering downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][4] Osimertinib works by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby inhibiting its kinase activity and blocking these downstream signals.[1]

Recommended Cell Lines for Xenograft Models

The choice of cell line is critical for a successful study. For Osimertinib efficacy testing, NSCLC cell lines harboring relevant EGFR mutations are essential.

Cell LineEGFR Mutation StatusCharacteristicsRecommended Use
NCI-H1975 L858R and T790MResistant to first-generation EGFR-TKIs (e.g., Gefitinib, Erlotinib) but sensitive to Osimertinib.[2][5]Primary efficacy testing of Osimertinib against the T790M resistance mutation.
PC-9 Exon 19 deletionSensitive to first-generation EGFR-TKIs and Osimertinib.Investigating Osimertinib as a first-line treatment and for studying acquired resistance mechanisms.[6][7]
HCC827 Exon 19 deletionSimilar to PC-9, sensitive to EGFR-TKIs.Alternative model for first-line treatment studies.[8]

In Vivo Efficacy Xenograft Study Protocol

This protocol outlines the key steps for conducting an NSCLC xenograft study to evaluate the efficacy of Osimertinib.

Animal Model
  • Species: Athymic Nude (nu/nu) or NOD-scid GAMMA (NSG) mice.

  • Age/Weight: 4-6 weeks old, 18-22 grams.

  • Acclimatization: Minimum of 7 days upon arrival.

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

Cell Culture and Implantation
  • Cell Culture: NCI-H1975 or PC-9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

Tumor Growth Monitoring and Grouping
  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Tumor volume (V) is calculated using the formula: V = (W^2 x L) / 2.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

Drug Formulation and Administration
  • Osimertinib Formulation: Prepare Osimertinib in a vehicle solution (e.g., 0.5% HPMC + 0.1% Tween 80 in deionized water).

  • Dosage: A common dose for Osimertinib in xenograft models is 5-25 mg/kg.[9][10]

  • Administration: Administer Osimertinib or the vehicle control orally (p.o.) once daily (QD) for the duration of the study (e.g., 21-28 days).

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Body weight changes (as an indicator of toxicity).

    • Overall survival.

    • Tumor tissue collection at the end of the study for pharmacodynamic (e.g., Western blot) and histological analysis.

Data Analysis
  • Calculate the percentage of Tumor Growth Inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • Statistical analysis of differences in tumor volume between groups can be performed using a Student's t-test or ANOVA.

Expected Quantitative Data

The following tables summarize typical quantitative data that can be expected from these studies.

Table 1: In Vitro Potency of Osimertinib

Cell LineEGFR MutationIC50 (nM) for OsimertinibReference
NCI-H1975L858R/T790M<15[2]
PC-9VanRex19del/T790M<15[2]
PC-9ex19delSimilar to first-gen TKIs[2]

Table 2: Example In Vivo Efficacy of Osimertinib in an NCI-H1975 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 25 (mm³)% TGIP-value vs. Control
Vehicle Control-~1200--
Osimertinib5~30075%<0.05
Osimertinib + Agent XVariesVariesVariesVaries

Note: The above in vivo data is illustrative. Actual results may vary based on specific experimental conditions. In some studies, the combination of Osimertinib with other agents like Apatinib (B926) has been shown to further decrease tumor volume compared to Osimertinib monotherapy.[6]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR Mutant EGFR (L858R / T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Osimertinib inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Workflow

Xenograft_Workflow start Start: NSCLC Cell Culture (e.g., NCI-H1975) cell_prep Cell Preparation & Harvesting start->cell_prep implantation Subcutaneous Implantation into Nude Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment Daily Oral Dosing: - Vehicle Control - Osimertinib (5-25 mg/kg) randomization->treatment monitoring Continued Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Tissue Collection monitoring->endpoint finish End of Study endpoint->finish

Caption: Workflow for NSCLC xenograft efficacy study.

Mechanisms of Resistance to Osimertinib

Despite its efficacy, acquired resistance to Osimertinib can develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • On-Target Resistance: The emergence of new mutations in the EGFR kinase domain, such as the C797S mutation, can interfere with Osimertinib's covalent binding.[4]

  • Off-Target Resistance (Bypass Pathways): Activation of alternative signaling pathways can bypass the need for EGFR signaling. A common mechanism is the amplification of the MET proto-oncogene.[4][11] Other pathways, including HER2 amplification and activation of the RAS-MAPK pathway, have also been implicated.[11]

  • Phenotypic Transformation: In some cases, the tumor may undergo histological transformation, for instance, from NSCLC to small cell lung cancer, rendering it independent of EGFR signaling.[4]

Investigating these resistance mechanisms often involves establishing Osimertinib-resistant cell lines (e.g., NCI-H1975/OSIR) and corresponding xenograft models to test novel therapeutic combinations.[3][12]

References

Application Note: Quantification of Osimertinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib (B560133) (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Therapeutic drug monitoring (TDM) of osimertinib is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma. The method is suitable for pharmacokinetic studies and routine clinical TDM.

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

  • Osimertinib reference standard (purity ≥ 99.5%)

  • Internal Standard (IS), e.g., Propranolol, Pazopanib, or Osimertinib-d3

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve osimertinib and the internal standard in methanol or dimethyl sulfoxide (B87167) (DMSO) to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the osimertinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[3]

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.

3. Sample Preparation

The protein precipitation method is a simple and efficient technique for extracting osimertinib from plasma.[4][5]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.[5][6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[4][5]

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm or similar)[4]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate (B1220265) with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[2][6]
Flow Rate 0.2 - 0.5 mL/min[5][6]
Column Temperature 40°C[4][5]
Injection Volume 5 - 20 µL[4][5]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analyte and IS, followed by re-equilibration.

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[5]
Ion Spray Voltage 4500 V[5]
MRM Transitions See Table 1

Table 1: Exemplary MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.1
Osimertinib Metabolite (AZ5104)486.372.1
Osimertinib Metabolite (AZ7550)484.3412.2
Propranolol (IS)260.2116.1
Pazopanib (IS)438.2357.1
Osimertinib-d3 (IS)503.372.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

Method Validation Summary

The described method has been validated according to regulatory guidelines (e.g., FDA and EMA).[5] A summary of the typical validation parameters is presented below.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Osimertinib1 - 500> 0.991

The linear range can vary depending on the specific method and instrumentation. Some methods report ranges from 1.25 to 300 ng/mL or 5 to 500 ng/mL.[4][6]

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low3< 15%< 15%± 15%
Medium30< 15%< 15%± 15%
High240< 15%< 15%± 15%

Precision and accuracy are generally within ±15% for QC samples and ±20% for the LLOQ.[5]

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Osimertinib85 - 115%85 - 115%

Recovery and matrix effect should be consistent and reproducible across different lots of plasma.

Table 5: Stability

ConditionDurationStability
Room Temperature6 hoursStable[7]
Freeze-Thaw Cycles3 cyclesStable[8]
Long-term (-80°C)30 daysStable[7]

Osimertinib has shown some instability in plasma at room temperature over extended periods, so prompt processing or freezing of samples is recommended.[9]

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_precipitation Protein Precipitation cluster_analysis Analysis Plasma Plasma Sample (100 µL) ACN Add Cold Acetonitrile (300 µL) Plasma->ACN IS Internal Standard (20 µL) IS->ACN Vortex Vortex (1 min) ACN->Vortex Centrifuge Centrifuge (10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

Caption: Sample preparation workflow.

LCMS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Injection Sample Injection Column C18 Reversed-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Collision Cell (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Quantification Quantification (MRM) Detector->Quantification

Caption: LC-MS/MS analysis workflow.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of osimertinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of osimertinib.

References

Application Notes and Protocols for Establishing Dosimetinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimetinib is a targeted therapy designed to inhibit specific molecular pathways involved in cancer cell growth and proliferation. However, as with many targeted agents, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to dosimetinib is crucial for developing next-generation therapies and effective combination strategies. These application notes provide a comprehensive guide to establishing and characterizing dosimetinib-resistant cancer cell lines in vitro, a critical first step in investigating resistance mechanisms.

The protocols outlined below describe the widely used method of continuous, stepwise exposure to increasing concentrations of dosimetinib to select for resistant cell populations.[1][2] This approach mimics the selective pressure that leads to acquired resistance in patients.[1] Subsequent characterization of these resistant cell lines can elucidate the underlying molecular changes, which may include secondary mutations in the drug target, activation of bypass signaling pathways, or phenotypic alterations such as epithelial-mesenchymal transition (EMT).[3]

Data Presentation: Characterization of Parental and Resistant Cell Lines

Effective characterization of newly established resistant cell lines involves a quantitative comparison to the parental, drug-sensitive cell line. The following table summarizes key data points that should be collected.

Parameter Parental Cell Line (e.g., PC-9) Dosimetinib-Resistant Cell Line (e.g., PC-9-DR) Fold Resistance
Dosimetinib IC50 (nM) 505000100
Morphology Epithelial, cobblestoneMesenchymal, spindle-shaped-
Doubling Time (hours) 2436-
Expression of Target Protein HighModerate-
Phosphorylation of Target Protein Inhibited by DosimetinibMaintained in presence of Dosimetinib-
Activation of Bypass Pathways (e.g., MET, AXL) Low/NegativeHigh/Positive-

Experimental Protocols

Protocol 1: Generation of Dosimetinib-Resistant Cell Lines by Dose Escalation

This protocol details the method of generating dosimetinib-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.[2][4]

Materials:

  • Parental cancer cell line (e.g., appropriate lung, breast, or colon cancer cell line sensitive to dosimetinib)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dosimetinib (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug dilution

  • Cell culture flasks (T-25, T-75)

  • Pipettes, sterile tubes, and other standard cell culture equipment

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Plate the parental cells in 96-well plates.

    • Treat with a range of dosimetinib concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) of dosimetinib.

  • Initiate continuous drug exposure:

    • Seed the parental cells in a T-25 flask at a low density.

    • Culture the cells in complete medium containing dosimetinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]

    • Maintain the culture, changing the medium with fresh drug every 3-4 days.

  • Monitor cell growth and gradually increase drug concentration:

    • Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask.

    • Once the cells are actively proliferating in the presence of the initial dosimetinib concentration, passage them and increase the drug concentration by 1.5 to 2-fold.

    • Repeat this process of stepwise dose escalation.[4] The entire process can take 6-12 months or longer.

  • Establishment of a resistant cell line:

    • A cell line is considered resistant when it can proliferate steadily in a concentration of dosimetinib that is at least 10-fold higher than the initial IC50 of the parental cells.

    • At this stage, perform a new IC50 determination to quantify the level of resistance.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Characterization of Resistant Cell Lines - Western Blotting for Signaling Pathway Analysis

This protocol describes how to use Western blotting to investigate changes in key signaling proteins in the resistant cell lines.

Materials:

  • Parental and dosimetinib-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of the drug target, MET, AXL, AKT, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell lysis and protein quantification:

    • Culture parental and resistant cells to 80-90% confluency.

    • Lyse the cells in RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and protein transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and analysis:

    • Apply the chemiluminescence substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to compare protein expression and phosphorylation levels between the parental and resistant cell lines.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Dosimetinib Action and Resistance cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms Dosimetinib Dosimetinib TargetReceptor Target Receptor (e.g., EGFR) Dosimetinib->TargetReceptor Inhibits PI3K_AKT PI3K/AKT Pathway TargetReceptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TargetReceptor->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Bypass Bypass Pathway Activation (e.g., MET, AXL) Bypass->PI3K_AKT Activates Bypass->RAS_MAPK Activates TargetMutation Target Gene Mutation (e.g., C797S) TargetMutation->TargetReceptor Alters binding

Caption: Dosimetinib action and potential resistance pathways.

G Start Parental Cell Line IC50_initial Determine Initial Dosimetinib IC50 Start->IC50_initial Culture_low_dose Continuous Culture with Low-Dose Dosimetinib (IC20) IC50_initial->Culture_low_dose Dose_escalation Stepwise Increase in Dosimetinib Concentration Culture_low_dose->Dose_escalation Dose_escalation->Dose_escalation Resistant_population Selection of Resistant Population Dose_escalation->Resistant_population IC50_final Determine Final Dosimetinib IC50 Resistant_population->IC50_final Characterization Molecular and Phenotypic Characterization IC50_final->Characterization End Established Resistant Cell Line Characterization->End

References

Application Note: Analysis of p-EGFR Inhibition by Dosimertinib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[1] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are essential for normal cellular functions but are frequently dysregulated in various cancers, particularly non-small cell lung cancer (NSCLC).[1][4][5] Consequently, EGFR is a prominent target for cancer therapy.[1][6]

Dosimertinib is a potent, orally active, third-generation EGFR tyrosine kinase inhibitor (TKI).[7][8][9] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations and the T790M resistance mutation.[10][11] this compound covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, irreversibly blocking its kinase activity and subsequent autophosphorylation.[2][12] This inhibition of EGFR phosphorylation effectively abrogates the downstream signaling pathways that drive tumor growth and survival.[7][12][13]

Western blotting is a fundamental and widely used technique to verify the efficacy of EGFR inhibitors like this compound.[1][3] This method allows for the direct assessment of the phosphorylation status of EGFR (p-EGFR) in cells treated with the inhibitor, providing a clear measure of its target engagement and biological activity.[3][6] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of EGFR phosphorylation by this compound.

Signaling Pathway and Point of Inhibition by this compound

EGFR activation initiates a cascade of intracellular signaling events crucial for cell growth and survival. This compound acts as a potent inhibitor of this pathway by preventing the initial autophosphorylation of EGFR, thereby blocking all subsequent downstream signaling.

EGFR_Pathway cluster_membrane cluster_downstream EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation EGF EGF EGF->EGFR Binds This compound This compound This compound->pEGFR Inhibits RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Western Blot Analysis

The overall experimental process involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and then detecting the levels of p-EGFR, total EGFR, and a loading control using specific antibodies.

WB_Workflow A Cell Culture & Treatment (e.g., H1975 cells + this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-EGFR) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Stripping & Re-probing (anti-Total EGFR, anti-β-Actin) I->J K Data Analysis (Densitometry) J->K

Workflow for Western blot analysis of p-EGFR inhibition.

Quantitative Data Summary

The following table presents illustrative quantitative data from a Western blot analysis of H1975 cells (NSCLC cell line with L858R/T790M mutations) treated with increasing concentrations of this compound for 2 hours, followed by EGF stimulation. The band intensities were quantified using densitometry software (e.g., ImageJ). The p-EGFR signal is normalized to the total EGFR signal, which is then normalized to the loading control (β-Actin).

Treatment Groupp-EGFR Band Intensity (Arbitrary Units)Total EGFR Band Intensity (Arbitrary Units)β-Actin Band Intensity (Arbitrary Units)Normalized p-EGFR / Total EGFRFold Change vs. Vehicle Control
Untreated Control50,000950,0001,200,0000.0530.05
Vehicle Control (DMSO + EGF)980,000960,0001,180,0001.0211.00
1 nM this compound + EGF450,000940,0001,210,0000.4790.47
10 nM this compound + EGF150,000955,0001,190,0000.1570.15
100 nM this compound + EGF35,000950,0001,200,0000.0370.04

Detailed Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of this compound on EGFR phosphorylation via Western blot.

Materials and Reagents
  • Cell Line: H1975 (human NSCLC cell line with EGFR L858R/T790M mutations).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL.[2]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3]

  • Protein Assay: BCA Protein Assay Kit.[2]

  • SDS-PAGE: 4-12% gradient polyacrylamide gels.[2]

  • Transfer Membranes: PVDF or nitrocellulose membranes.[2]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1]

  • Primary Antibodies:

    • Rabbit anti-p-EGFR (Tyr1068 or Tyr1173)

    • Mouse anti-Total EGFR

    • Mouse or Rabbit anti-β-Actin (Loading Control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.[2]

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[2]

Protocol
  • Cell Culture and Treatment

    • Culture H1975 cells in RPMI-1640 with 10% FBS until they reach 70-80% confluency.[1]

    • Serum-starve the cells for 12-18 hours in serum-free medium to reduce basal EGFR phosphorylation.[1]

    • Prepare the following treatment groups in duplicate or triplicate:

      • Untreated Control: No treatment.

      • Vehicle Control: Treat with DMSO (at the same final concentration as the highest this compound dose) for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.[2][10]

      • This compound Treatment: Treat with desired concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.[7][8]

      • Inhibitor + EGF: Treat with this compound for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.[1][10]

    • After treatment, immediately place the plates on ice.[1]

  • Protein Extraction

    • Aspirate the media and wash the cells twice with ice-cold PBS.[1]

    • Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well.[3]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[3]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

    • Carefully transfer the supernatant (containing the protein) to a new tube.[1]

  • Protein Quantification

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[2]

    • Normalize the concentration of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting

    • Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[1]

    • Load 20-30 µg of protein per lane into a 4-12% Tris-Glycine gel.[1]

    • Run the gel at 100-120V until the dye front reaches the bottom.[1]

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Prepare the ECL substrate and incubate with the membrane for 1-5 minutes.[1]

    • Capture the chemiluminescent signal using a digital imager.[1]

  • Stripping and Re-probing

    • To normalize the p-EGFR signal, the membrane must be probed for total EGFR and a loading control.[1]

    • Wash the membrane with TBST, then incubate with a mild stripping buffer for 15-30 minutes at room temperature.[1]

    • Wash thoroughly and re-block the membrane for 1 hour.[10]

    • Repeat the immunodetection process (steps 5.2 - 5.7) using the primary antibody for total EGFR.

    • Repeat the stripping and re-probing process for the loading control antibody (β-Actin).[2]

  • Data Analysis

    • Quantitative analysis is performed by measuring the band intensity (densitometry) using software like ImageJ.[10]

    • The p-EGFR signal should be normalized to the total EGFR signal, which is then normalized to the loading control to account for any variations in protein loading.[6][10] A dose-dependent decrease in the normalized p-EGFR signal with increasing concentrations of this compound is expected, confirming its inhibitory effect.[7][8]

References

Application Notes and Protocols for Dosimertinib in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a deuterated version of osimertinib, designed to have a more favorable pharmacokinetic profile and lower toxicity.[1][2] this compound selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse studies, particularly in the context of non-small cell lung cancer (NSCLC) xenograft models.

Mechanism of Action

This compound covalently binds to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[3] This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.[3] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[3]

Data Presentation

Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models
Mouse StrainCell LineDosage (mg/kg)Administration Route & ScheduleTumor Growth Inhibition (TGI)Reference
BALB/c nudeH1975 (L858R/T790M)0.75Oral gavage, daily for 24 days-[4][5][6]
BALB/c nudeH1975 (L858R/T790M)1.5Oral gavage, daily for 24 days72.94%[4][5][6]
BALB/c nudeH1975 (L858R/T790M)3Oral gavage, daily for 24 days97.62%[4][5][6]
Not SpecifiedBaF3 (Δ19del/T790M)2.5Oral gavage, daily76.3%[4]
Not SpecifiedBaF3 (Δ19del/T790M)5Oral gavage, daily104.1%[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound mesylate

  • Vehicle:

    • Option A: 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) + 0.1% Tween 80 in sterile water[7]

    • Option B: 1% Polysorbate 80 in sterile water[8]

    • Option C: Corn oil + 10% DMSO[9]

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound mesylate powder.

  • In a sterile tube, add the vehicle.

  • Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Prepare the formulation fresh daily before administration.

Protocol 2: Human NSCLC Xenograft Mouse Model and this compound Treatment

Materials:

  • Human NSCLC cell lines (e.g., H1975, PC-9)

  • Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal restrainer

  • Prepared this compound formulation

  • Oral gavage needles

Procedure:

1. Cell Culture and Implantation: a. Culture H1975 or other suitable NSCLC cells in appropriate media until they reach 80-90% confluency. b. Harvest the cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells/100 µL. For some models, a 1:1 mixture of cell suspension and Matrigel can be used. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization: a. Monitor tumor growth by measuring the length and width with calipers every 2-3 days. b. Calculate the tumor volume using the formula: (Length x Width²) / 2. c. Once the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.

3. This compound Administration: a. Administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage. The typical volume for oral gavage in mice is 100-200 µL. b. Follow the dosing schedule as outlined in your experimental design (e.g., daily for 24 days).[4][5][6]

4. Efficacy and Toxicity Assessment: a. Continue to monitor tumor volume and mouse body weight twice a week.[4] b. Observe the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway Ligand EGF/TGF-α EGFR Mutant EGFR Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits mutant EGFR, blocking downstream signaling.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 24 days) Cell_Culture 1. Culture NSCLC Cells (e.g., H1975) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization 4. Randomize Mice when Tumors are 100-200 mm³ Tumor_Growth->Randomization Treatment_Group This compound (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control (Oral Gavage) Randomization->Control_Group Monitoring 5. Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Analysis 6. End of Study: Tumor Excision & Analysis Monitoring->Analysis

Caption: Workflow for a xenograft study with this compound.

References

Application Notes and Protocols: Determining Cell Line Sensitivity to Dosimertinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] As a deuterated analog of osimertinib, it exhibits a favorable pharmacokinetic profile and is designed to target specific activating EGFR mutations, including the T790M resistance mutation, which often develops in non-small cell lung cancer (NSCLC) patients following treatment with earlier-generation TKIs.[1][2] These application notes provide detailed protocols for identifying and characterizing cell lines sensitive to this compound, focusing on methodologies to determine its anti-proliferative effects and its impact on EGFR signaling pathways.

Sensitive Cell Lines and EGFR Mutations

This compound's mechanism of action is analogous to that of osimertinib, targeting mutant forms of EGFR. Therefore, cell lines harboring specific EGFR mutations are expected to be sensitive to this compound treatment. Key sensitizing mutations include:

  • Exon 19 Deletions: A common activating mutation in NSCLC.

  • L858R Mutation: An activating point mutation in exon 21.

  • T790M Mutation: A resistance mutation in exon 20, often acquired after treatment with first or second-generation EGFR TKIs.

Non-small cell lung cancer (NSCLC) cell lines are the most relevant models for studying this compound sensitivity.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analog, Osimertinib, in various NSCLC cell lines. Lower IC50 values indicate greater sensitivity to the inhibitor.

Cell LineEGFR Mutation StatusCompoundIC50 (nM)Reference
BaF3EGFR L858R/T790MThis compound1.7[1]
H1975L858R/T790MOsimertinib37.9[3]
PC-9Exon 19 DeletionOsimertinib12.92[4]
HCC827Exon 19 DeletionOsimertinib27.58[3]
H3255L858ROsimertinib80.19[3]

Signaling Pathways and Experimental Workflow

This compound inhibits the autophosphorylation of mutant EGFR, thereby blocking downstream signaling cascades critical for tumor cell proliferation and survival. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow start Start cell_culture Culture Sensitive Cell Lines (e.g., H1975, PC-9) start->cell_culture treatment Treat cells with a range of this compound concentrations cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) treatment->viability_assay protein_extraction Extract Proteins from Treated Cells treatment->protein_extraction ic50 Calculate IC50 Value viability_assay->ic50 end End ic50->end western_blot Perform Western Blot for p-EGFR, p-AKT, p-ERK protein_extraction->western_blot analysis Analyze Protein Expression western_blot->analysis analysis->end

References

Protocol for Assessing the Brain Penetration of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dosimertinib is a deuterated, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] As central nervous system (CNS) metastases are a common complication in NSCLC, the ability of a TKI to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating or preventing brain lesions.[2] This document provides detailed protocols for assessing the brain penetration of this compound using both in vitro and in vivo methodologies. Given that this compound is a deuterated form of Osimertinib (B560133), and preclinical studies have indicated its favorable pharmacokinetic profiles, data for Osimertinib is presented here as a robust reference.[1][3]

Mechanism of Action of this compound

This compound, like its non-deuterated counterpart Osimertinib, selectively and irreversibly inhibits both EGFR-TKI sensitizing mutations and the T790M resistance mutation. By binding to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, it blocks the downstream signaling pathways, primarily the PI3K-Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_pi3k PI3K-Akt Pathway cluster_mapk MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation and Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

This compound Inhibition of EGFR Signaling

Quantitative Data Summary

The following tables summarize key quantitative parameters for Osimertinib's brain penetration from preclinical and clinical studies. This data serves as a strong reference for predicting the brain penetration of this compound.

Table 1: Preclinical In Vitro and In Vivo Brain Penetration of Osimertinib

ParameterSpecies/ModelValueReference(s)
Efflux RatioMDCK-MDR1 cells3.2[4][5]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)Rat0.21[4][5][6]
AUC Tissue:Plasma RatioMouse1.7 - 2.8[7]
Brain/Blood KpCynomolgus Monkey2.6[4][5][6]

Table 2: Clinical Brain Penetration of Osimertinib in Humans

ParameterMethodValueReference(s)
CSF Penetration RateCSF/Plasma Concentration Ratio1.47% - 6.9% (mean ~2.5%)[8][9]
Mean CSF ConcentrationLC-MS/MS14.4 nM[10]
CSF Concentration RangeLC-MS/MS2.6 - 15.1 ng/mL[11][12]

Experimental Protocols

In Vitro Assessment of Blood-Brain Barrier Permeability

This protocol describes a transwell assay to determine the permeability of this compound across a cell-based BBB model.

In_Vitro_Workflow cluster_setup Model Setup cluster_experiment Permeability Assay cluster_analysis Analysis A Seed brain endothelial cells (e.g., hCMEC/D3) on transwell inserts B Co-culture with astrocytes and pericytes (optional) A->B C Monitor barrier integrity (TEER) B->C D Add this compound to the apical (blood) chamber C->D E Incubate for defined time points D->E F Collect samples from apical and basolateral (brain) chambers E->F G Quantify this compound concentration (LC-MS/MS) F->G H Calculate apparent permeability coefficient (Papp) G->H

In Vitro BBB Permeability Workflow

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Transendothelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated transwell inserts until a confluent monolayer is formed. For a more complex model, co-culture with astrocytes and pericytes on the basolateral side.

  • Barrier Integrity Measurement: Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a tight barrier.

  • Permeability Assay:

    • Once the barrier is established, replace the medium in the apical (upper) and basolateral (lower) chambers with fresh, pre-warmed assay buffer.

    • Add a known concentration of this compound to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and an equal volume from the apical chamber.

    • Replenish the basolateral chamber with fresh assay buffer after each sampling.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber

    • A is the surface area of the transwell membrane

    • C0 is the initial concentration of the drug in the apical chamber

In Vivo Assessment of Brain Penetration in Rodents

This protocol outlines the procedure for determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of this compound in a rodent model.

In_Vivo_Workflow cluster_dosing Dosing and Sampling cluster_processing Sample Processing cluster_analysis Analysis A Administer this compound to rodents (e.g., oral gavage) B Collect blood and brain samples at specified time points A->B C Process blood to obtain plasma B->C D Homogenize brain tissue B->D E Quantify total this compound in plasma and brain homogenate (LC-MS/MS) C->E D->E F Determine unbound fraction in plasma (fu,p) and brain (fu,b) (Equilibrium Dialysis) E->F G Calculate Kp and Kp,uu E->G F->G

In Vivo Brain Penetration Workflow

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for oral administration

  • Blood collection tubes (with anticoagulant)

  • Brain homogenization equipment

  • Equilibrium dialysis apparatus

  • LC-MS/MS system

Methodology:

  • Animal Dosing: Administer a single dose of this compound to the animals via oral gavage.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain tissue. Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Determination of Unbound Fraction:

    • Determine the unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,b) using equilibrium dialysis.

  • Quantification: Measure the total concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp): Kp = Total brain concentration / Total plasma concentration

    • Calculate the unbound brain-to-unbound plasma ratio (Kp,uu): Kp,uu = (Total brain concentration * fu,b) / (Total plasma concentration * fu,p)

Cerebrospinal Fluid (CSF) Penetration Assessment

This protocol describes the collection of CSF and plasma to determine the CSF-to-plasma concentration ratio.

Methodology:

  • Animal Dosing: Administer this compound to the animals as described in the in vivo protocol.

  • Sample Collection: At specified time points, collect CSF from the cisterna magna and a corresponding blood sample.

  • Sample Processing and Quantification: Process the blood to obtain plasma. Quantify the concentration of this compound in both CSF and plasma using LC-MS/MS.

  • Data Analysis: Calculate the CSF penetration ratio: CSF Penetration (%) = (CSF concentration / Plasma concentration) * 100

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical assessment of this compound's brain penetration. By combining in vitro screening with in vivo pharmacokinetic studies, researchers can gain a thorough understanding of the compound's ability to cross the blood-brain barrier. The provided quantitative data for Osimertinib serves as a valuable benchmark for these investigations, supporting the development of this compound as a potential treatment for NSCLC patients with CNS metastases.

References

Application Notes and Protocols: Immunohistochemistry for Target Engagement of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is a deuterated version of osimertinib, designed to offer improved pharmacokinetic properties.[1] this compound, like its predecessor, is highly selective for both EGFR-TKI sensitizing and T790M resistance mutations while sparing wild-type EGFR.[1] The engagement of this compound with its target, the EGFR, leads to the inhibition of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[]

Immunohistochemistry (IHC) is a powerful and widely utilized technique to visualize and quantify the expression and phosphorylation status of proteins within the cellular context of tissue samples. For assessing the target engagement of this compound, IHC can be employed to measure the reduction in the phosphorylation of key downstream signaling proteins, such as EGFR itself (p-EGFR) and Extracellular Signal-regulated Kinase (p-ERK). A decrease in the levels of p-EGFR and p-ERK in tumor tissues following this compound treatment serves as a key biomarker for its pharmacological activity and target engagement.

These application notes provide detailed protocols for the IHC staining of p-EGFR and p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissue sections to evaluate the target engagement of this compound.

EGFR Signaling Pathway and this compound's Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which drive cellular processes such as proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled tumor growth.

This compound is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR. This binding blocks the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. The inhibition of this pathway ultimately leads to reduced tumor cell proliferation and increased apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Immunohistochemistry Workflow for Target Engagement Analysis

The following diagram outlines the general workflow for assessing this compound's target engagement using IHC.

IHC_Workflow Start FFPE Tissue Sections (Pre- and Post-Treatment) Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAntibody Primary Antibody Incubation (anti-p-EGFR or anti-p-ERK) Blocking->PrimaryAntibody Detection Detection System PrimaryAntibody->Detection Counterstain Counterstaining Detection->Counterstain Imaging Imaging & Analysis Counterstain->Imaging End Quantification (H-Score) Imaging->End

General workflow for IHC-based target engagement analysis.
Detailed Protocol for p-EGFR and p-ERK Staining in FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody (e.g., Rabbit anti-p-EGFR (Tyr1068) or Rabbit anti-p-ERK1/2 (Thr202/Tyr224))

  • HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS.

    • Apply DAB substrate and incubate until the desired brown stain intensity develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Data Presentation and Analysis

The intensity of p-EGFR and p-ERK staining can be semi-quantitatively assessed using the H-score (Histoscore). The H-score is calculated by multiplying the percentage of cells at each staining intensity level by the corresponding intensity score and summing the results.

H-Score Calculation:

H-Score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining)

The H-score ranges from 0 to 300.

Representative Quantitative Data

The following table presents hypothetical but representative data illustrating the expected outcome of an IHC experiment to assess the target engagement of this compound in a preclinical xenograft model.

Treatment GroupBiomarkerStaining Intensity (H-Score, Mean ± SD)Percent Inhibition (%)
Vehicle Controlp-EGFR (Tyr1068)250 ± 25-
This compound (1 mg/kg)p-EGFR (Tyr1068)120 ± 1552
This compound (5 mg/kg)p-EGFR (Tyr1068)50 ± 1080
Vehicle Controlp-ERK1/2 (Thr202/Tyr224)220 ± 20-
This compound (1 mg/kg)p-ERK1/2 (Thr202/Tyr224)100 ± 1255
This compound (5 mg/kg)p-ERK1/2 (Thr202/Tyr224)40 ± 882

Conclusion

Immunohistochemistry is a valuable method for demonstrating the target engagement of this compound in preclinical and clinical tissue samples. By quantifying the reduction in p-EGFR and p-ERK staining, researchers can obtain crucial insights into the pharmacodynamic effects of the drug. The provided protocols and data presentation guidelines offer a framework for conducting and interpreting these essential studies in the development of this compound as a targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dosimertinib Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dosimertinib in in vitro settings, achieving and maintaining its solubility is critical for generating accurate and reproducible experimental data. This technical support center provides a comprehensive guide to address common solubility issues, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO, as absorbed moisture can negatively impact the solubility of many small molecule inhibitors.[2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: Currently, specific quantitative solubility data for this compound in various solvents is not widely published. However, it is known to be soluble in DMSO.[1] As this compound is a deuterated analog of Osimertinib, we can refer to the solubility data of Osimertinib as a close proxy to guide initial experimental design. It is important to experimentally determine the optimal solubility for your specific lot of this compound and experimental conditions.

Q3: My this compound solution precipitated after being stored in the freezer. What should I do?

A3: Precipitation upon cooling can occur if the stock solution is near saturation. To redissolve the compound, gently warm the vial in a water bath (not exceeding 40°C) and vortex or sonicate until the solution is clear. To prevent this, consider preparing stock solutions at a concentration known to be stable at the storage temperature. It is also highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

Q4: How stable is this compound in cell culture media?

A4: The stability of this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and media components. It is generally recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment from a frozen DMSO stock. High concentrations of DMSO (ideally kept below 0.5% v/v in the final culture volume) can also contribute to precipitation and cellular toxicity.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous cell culture media.

This is a common issue known as "solvent shock," where the rapid change in solvent polarity from a DMSO-rich stock to an aqueous medium causes the compound to precipitate.

Potential Cause Troubleshooting Step
"Solvent Shock" To mitigate this, add the DMSO stock solution dropwise to pre-warmed (37°C) culture medium while gently swirling. Alternatively, prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume.
High Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally below 0.5% (v/v), to minimize both solvent toxicity and solubility issues.[4]
This compound Concentration Exceeds Aqueous Solubility The desired final concentration of this compound may be above its solubility limit in the specific medium. Consider performing a dose-response experiment to determine the lowest effective concentration for your cell line.
pH of the Medium The solubility of many EGFR inhibitors is pH-dependent, with increased solubility in more acidic conditions.[5] While altering the pH of cell culture media is generally not advisable, this is a factor to consider in buffer-based assays.

Issue 2: Inconsistent results in cell-based assays.

Variability in experimental outcomes can often be traced back to issues with compound solubility and handling.

Potential Cause Troubleshooting Step
Incomplete Dissolution of Stock Solution Before use, always visually inspect your stock solution for any precipitate. If necessary, gently warm and vortex to ensure complete dissolution.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware. To minimize this, consider using low-adhesion polypropylene (B1209903) tubes and pipette tips.
Inconsistent Cell Seeding Ensure a uniform number of cells are seeded in each well. To avoid "edge effects" in multi-well plates, consider not using the outer wells or filling them with sterile PBS to maintain humidity.

Data Presentation

Solubility of Osimertinib (as a proxy for this compound) in Various Solvents

Note: This data is for Osimertinib and should be used as a guideline for this compound. Empirical determination of this compound's solubility is recommended.

Solvent Solubility Notes
DMSO≥ 99 mg/mL (198.15 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Water924 ± 6.06 µg/mlVery slightly soluble.[6]
Simulated Gastric Fluid (pH 1.2)2135.51 ± 43.31 µg/mlSolubility is pH-dependent and higher in acidic conditions.[6]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds & Activates

Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_Stock Is the stock solution clear? Start->Check_Stock Warm_Vortex Gently warm (≤40°C) and vortex/sonicate Check_Stock->Warm_Vortex No Check_Dilution Precipitation upon dilution in media? Check_Stock->Check_Dilution Yes Warm_Vortex->Check_Stock Solvent_Shock Address 'Solvent Shock': - Pre-warm media - Add dropwise while swirling - Make intermediate dilution Check_Dilution->Solvent_Shock Yes Check_Concentration Is final concentration too high? Check_Dilution->Check_Concentration No Solvent_Shock->Check_Concentration Lower_Concentration Lower final concentration and/or perform dose-response Check_Concentration->Lower_Concentration Yes Check_DMSO Is final DMSO% > 0.5%? Check_Concentration->Check_DMSO No Success Solution Clear: Proceed with Experiment Lower_Concentration->Success Lower_DMSO Reduce final DMSO% Check_DMSO->Lower_DMSO Yes Check_DMSO->Success No Lower_DMSO->Success

Caption: Troubleshooting Workflow for this compound Precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent dilutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mix: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Gentle Warming (if necessary): If particulates remain, gently warm the solution in a water bath at a temperature not exceeding 40°C, followed by vortexing.

  • Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the DMSO stock. Prepare fresh serial dilutions in pre-warmed (37°C) complete cell culture medium immediately before adding to the cells.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975 for EGFR T790M mutation)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound working solutions

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO₂ incubator.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and mix to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate to stabilize the luminescent signal. Measure luminescence.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results against the log concentration of this compound to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for EGFR Pathway Inhibition

Objective: To visualize the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK).

Materials:

  • NSCLC cell lines

  • This compound

  • EGF (Epidermal Growth Factor) for stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-18 hours. Pre-treat with desired concentrations of this compound for a specified time (e.g., 2 hours), then stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped and re-probed for the corresponding total protein and a loading control.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.

References

Technical Support Center: Optimizing Dosimertinib Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dosimertinib treatment schedules in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is a deuterated version of osimertinib, designed to have a more favorable pharmacokinetic profile and potentially lower toxicity.[2][3] Like osimertinib, this compound selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism involves covalent binding to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways such as RAS/RAF/MAPK and PI3K/AKT, which are crucial for tumor cell proliferation and survival.

Q2: What are the recommended starting doses for this compound in xenograft studies?

A2: Preclinical studies have shown this compound to be effective at various oral doses. A common starting point for daily administration in mouse xenograft models is in the range of 0.75 mg/kg to 3 mg/kg.[4] One study demonstrated significant tumor growth inhibition of 72.94% and 97.62% at 1.5 mg/kg and 3 mg/kg daily doses, respectively.[4] The optimal dose will depend on the specific xenograft model, tumor type, and the sensitivity of the cancer cell line being used. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.

Q3: Should I use a continuous or intermittent dosing schedule for this compound?

A3: The choice between continuous (e.g., daily) and intermittent (e.g., weekly, or a few days on/off) dosing schedules is a key aspect of optimizing treatment.[5] Continuous dosing aims to maintain constant inhibition of EGFR signaling, which can be effective but may also lead to increased toxicity.[5] Intermittent dosing, on the other hand, can reduce toxicity while maintaining efficacy and may even delay the onset of drug resistance.[5] Some studies with other EGFR inhibitors have shown that weekly high-dose "pulsatile" treatment can be more effective than continuous low-dose administration.[6] The optimal schedule for this compound in a specific xenograft model should be determined empirically by comparing the anti-tumor efficacy and toxicity of different regimens.

Q4: What are the common mechanisms of resistance to third-generation EGFR inhibitors like this compound?

A4: Resistance to third-generation EGFR inhibitors can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene, which prevents the covalent binding of the inhibitor.[7] Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET or HER2 amplification, or downstream pathway mutations in genes like KRAS and PIK3CA.[8] Phenotypic transformation, such as the transition from non-small cell lung cancer to small cell lung cancer, is another observed resistance mechanism.[8]

Troubleshooting Guides

This section addresses common issues that may be encountered during this compound xenograft experiments.

Problem Potential Cause Recommended Solution
High Toxicity (e.g., significant body weight loss, skin rash) The dose of this compound is too high or the dosing schedule is too frequent for the chosen mouse strain.[5]- Reduce the this compound dose. - Switch from a continuous daily dosing schedule to an intermittent one (e.g., 5 days on/2 days off, or once/twice weekly).[5] - Ensure the vehicle used for drug formulation is not contributing to toxicity. - For skin-related toxicities, consider topical treatments as recommended in clinical practice for EGFR inhibitors.[9][10]
Lack of Tumor Regression or Rapid Resistance Development - The dosing schedule may not provide sustained target inhibition. - The tumor model may have intrinsic resistance or rapidly acquire resistance mutations (e.g., C797S).[7] - Suboptimal drug exposure due to poor pharmacokinetics in the model.- Consider a high-dose intermittent schedule, which can sometimes be more effective than continuous low-dose administration.[6] - Analyze tumor tissue post-treatment for resistance mutations. - If resistance is detected, consider combination therapies targeting the identified resistance mechanism (e.g., a MET inhibitor for MET amplification). - Measure plasma and tumor drug concentrations to assess pharmacokinetic variability.[5]
High Variability in Tumor Growth Within a Treatment Group - Inconsistent drug administration (e.g., variable oral gavage technique). - Differences in individual mouse metabolism and drug absorption. - Inherent tumor heterogeneity.- Ensure consistent and accurate drug administration techniques. - Increase the number of mice per group to improve statistical power. - Monitor plasma and tumor drug concentrations in a subset of animals to assess pharmacokinetic variability.[5]
Discrepancy Between In Vitro and In Vivo Efficacy - Poor bioavailability or rapid metabolism of this compound in vivo. - The tumor microenvironment in the xenograft model may confer resistance.[8]- Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time. - Analyze the tumor microenvironment for factors that may contribute to resistance (e.g., presence of cancer-associated fibroblasts secreting growth factors).[8]

Experimental Protocols

Protocol 1: Establishing a Subcutaneous NSCLC Xenograft Model
  • Cell Culture: Culture human non-small cell lung cancer (NSCLC) cells with a relevant EGFR mutation (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude) and allow them to acclimatize for at least one week.[11]

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[11]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

  • Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups.[11]

Protocol 2: this compound Formulation and Administration
  • Formulation: Prepare this compound in a suitable vehicle for oral administration, such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily or as per its stability data.

  • Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage. The dosing volume should be based on the most recent body weight measurement (e.g., 10 mL/kg).[11]

  • Monitoring: Record the body weight of each mouse 2-3 times per week to monitor for systemic toxicity.[5]

Protocol 3: Pharmacodynamic Marker Analysis
  • Tissue Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

  • Western Blotting: Prepare protein lysates from a portion of the tumor tissue. Perform Western blot analysis to assess the phosphorylation status of EGFR and downstream signaling proteins such as AKT and ERK.[5]

  • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, embed in paraffin, and prepare sections. Perform IHC to visualize the expression and localization of key biomarkers within the tumor tissue.[5]

Data Presentation

Table 1: In Vivo Efficacy of this compound in an H1975 NSCLC Xenograft Model (Hypothetical Data)
Treatment GroupDosing RegimenMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control10 mL/kg, p.o., QD1650 ± 180--
This compound (1.5 mg/kg)p.o., QD450 ± 7572.7<0.001
This compound (3 mg/kg)p.o., QD150 ± 4090.9<0.001
This compound (5 mg/kg)p.o., 3x/week300 ± 6081.8<0.001

p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.

Table 2: Systemic Toxicity Profile (Hypothetical Data)
Treatment GroupDosing RegimenMean Body Weight Change (%) ± SEM (Day 21)Clinical Observations
Vehicle Control10 mL/kg, p.o., QD+5.2 ± 1.5No adverse effects observed.
This compound (1.5 mg/kg)p.o., QD-2.1 ± 1.8Mild, transient skin redness in some animals.
This compound (3 mg/kg)p.o., QD-8.5 ± 2.5Moderate skin rash and slight lethargy.
This compound (5 mg/kg)p.o., 3x/week-4.3 ± 2.1Mild skin redness, less frequent than daily high dose.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound inhibits the EGFR signaling pathway.

Xenograft_Workflow A 1. Cell Culture (e.g., H1975 NSCLC cells) B 2. Cell Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth (to 150-200 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (Vehicle, this compound schedules) D->E F 6. Monitoring (Tumor volume, body weight) E->F G 7. Endpoint Analysis (Tumor excision, WB, IHC) F->G

Experimental workflow for a this compound xenograft study.

Dosing_Schedule_Logic Start Start Xenograft Experiment DoseResponse Initial Dose-Response Study (e.g., daily dosing) Start->DoseResponse Toxicity Assess Toxicity (Body weight, clinical signs) DoseResponse->Toxicity HighTox High Toxicity? Toxicity->HighTox Efficacy Assess Efficacy (Tumor Growth Inhibition) LowEff Low Efficacy? Efficacy->LowEff HighTox->Efficacy No Intermittent Switch to Intermittent Schedule or Reduce Dose HighTox->Intermittent Yes IncreaseDose Increase Dose or Frequency LowEff->IncreaseDose Yes Optimal Optimal Schedule Identified LowEff->Optimal No Intermittent->Toxicity IncreaseDose->Toxicity Resistance Investigate Resistance Mechanisms Optimal->Resistance If resistance develops

Decision tree for optimizing this compound dosing schedule.

References

Technical Support Center: Identifying Off-Target Effects of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the off-target effects of Dosimertinib, a third-generation EGFR tyrosine kinase inhibitor. As a deuterated analog of Osimertinib (B560133), this compound is designed for a better safety profile, potentially through altered metabolism and reduced off-target activities. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

A1: Direct experimental data on the off-target profile of this compound is limited in publicly available literature. However, as a deuterated version of Osimertinib, it is crucial to consider the known off-target profile of Osimertinib as a starting point for investigation. Preclinical studies suggest this compound has lower toxicity than Osimertinib, which may be attributed to a more favorable off-target profile.[1]

Potential off-target mechanisms, based on Osimertinib studies, can be categorized as:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to EGFR inhibition by activating alternative signaling pathways. Key mechanisms observed with Osimertinib include:

    • MET Amplification[2]

    • HER2 (ERBB2) Amplification[2]

    • Activation of other receptor tyrosine kinases (RTKs) like AXL and FGFR[2]

    • Upregulation of downstream pathways such as PI3K/AKT/mTOR and MAPK[2][3]

  • Direct Binding to Other Proteins:

    • Cathepsins: Chemical proteomics studies have shown that Osimertinib can covalently modify lysosomal proteases, specifically cathepsins (CTSC, CTSH, and CTSL1).[4]

    • Computationally Predicted Targets: In silico studies predict that Osimertinib may also interact with other kinases and proteins such as Janus kinase 3 (JAK3), peroxisome proliferator-activated receptor alpha (PPARA), renin, mitogen-activated protein kinases (MAPKs), lymphocyte-specific protein tyrosine kinase (LCK), cell division protein kinase 2 (CDK2), and proto-oncogene tyrosine-protein kinase Src.[5]

Q2: How was this compound designed to have a better safety profile than Osimertinib?

A2: this compound is a deuterated version of Osimertinib. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can alter the metabolic stability of a drug. This modification in this compound is intended to reduce the formation of certain metabolites of Osimertinib that may be associated with toxicity.[1]

Q3: What experimental approaches can I use to identify off-target effects of this compound?

A3: A multi-pronged approach is recommended to comprehensively identify off-target effects:

  • Kinome Profiling: This method assesses the interaction of a drug with a large panel of kinases. It helps to identify unintended kinase targets. Services like KINOMEscan™ utilize competition-based binding assays to quantify these interactions.[6][7]

  • Chemical Proteomics: This technique identifies the direct binding partners of a small molecule in a complex biological sample. Methods like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are powerful tools for unbiased off-target discovery.[4]

  • Phosphoproteomics: This approach analyzes changes in protein phosphorylation across the proteome upon drug treatment. It can reveal which signaling pathways are modulated by the drug, pointing to potential on- and off-target effects.[3]

  • Cell-Based Phenotypic Screening: This involves testing the effect of the compound on a panel of cell lines with diverse genetic backgrounds. Unexpected patterns of sensitivity or resistance can suggest off-target activities.[8]

  • Computational Prediction: In silico methods like molecular docking and pharmacophore modeling can predict potential off-targets based on the chemical structure of the drug and the structures of known protein targets.[5]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent phenotypic results in cell-based assays.

  • Possible Cause: The observed phenotype might be due to an off-target effect of this compound rather than its intended EGFR inhibition.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a full dose-response curve. Off-target effects may occur at different concentrations than on-target effects.[9]

    • Use a Structurally Different EGFR Inhibitor: Compare the phenotype induced by this compound with that of another EGFR inhibitor with a different chemical structure. If the phenotype is unique to this compound, it is more likely to be an off-target effect.[9]

    • Rescue Experiment: Overexpress a constitutively active form of a suspected off-target protein to see if it rescues the phenotype.

    • Off-Target Validation: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target to see if it phenocopies the effect of this compound.

Issue 2: Development of resistance to this compound in long-term cell culture experiments.

  • Possible Cause: Acquired resistance is often mediated by the activation of bypass signaling pathways, which are a form of off-target effect.

  • Troubleshooting Steps:

    • Molecular Profiling of Resistant Cells: Analyze the resistant cell lines for genomic and proteomic changes.

      • Genomic Analysis: Use Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS) to look for gene amplifications (e.g., MET, ERBB2).[2]

      • Proteomic/Phosphoproteomic Analysis: Use Western blotting or mass spectrometry-based proteomics to identify the upregulation and activation of receptor tyrosine kinases and downstream signaling proteins.[3]

    • Combination Therapy: Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET amplification is detected).[2]

Data Presentation

Table 1: Summary of Potential Off-Targets of Osimertinib (as a proxy for this compound)

Off-Target Category Specific Targets Method of Identification Potential Implication Reference
Bypass Signaling Pathways MET, HER2 (ERBB2), AXL, FGFRAnalysis of resistant cell linesAcquired resistance to therapy[2]
PI3K/AKT/mTOR, MAPK pathwaysAnalysis of resistant cell linesAcquired resistance to therapy[2][3]
Direct Protein Binding Cathepsins (CTSC, CTSH, CTSL1)Chemical ProteomicsUnknown, potential for side effects[4]
JAK3, PPARA, Renin, MAPKs, LCK, CDK2, SrcComputational PredictionPotential for various side effects[5]

Experimental Protocols

Protocol 1: Kinome Profiling using a Competition-Based Binding Assay (e.g., KINOMEscan™)

This protocol provides a general workflow for assessing the kinase selectivity of this compound.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the this compound solution into assay plates containing a panel of DNA-tagged kinases. A DMSO control should be included.

  • Competition Assay: Add an immobilized, active-site-directed ligand to the wells. This compound will compete with this ligand for binding to the kinases.[7]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinases and the test compound.

  • Quantification: Elute the bound kinases and quantify the amount of each kinase using quantitative PCR (qPCR) with primers specific to the DNA tags.[7]

  • Data Analysis: Compare the amount of each kinase bound in the presence of this compound to the DMSO control. The results are typically expressed as a percentage of control or used to calculate a dissociation constant (Kd). A lower signal indicates a stronger interaction between this compound and the kinase.

Protocol 2: Chemical Proteomics using Activity-Based Protein Profiling (ABPP) for Covalent Inhibitors

This protocol is designed to identify covalent protein targets of this compound.

  • Cell Culture and Lysis: Culture the cells of interest and prepare cell lysates.

  • Competitive Labeling:

    • Treat one sample of the cell lysate with this compound at a desired concentration.

    • Treat a control sample with DMSO.

    • Incubate to allow for covalent modification of target proteins.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to both the this compound-treated and control samples. This probe will label cysteine residues that have not been modified by this compound.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.

  • Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Proteins that are depleted in the this compound-treated sample compared to the control are potential covalent targets of the drug.

Visualizations

G Logical Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Identification cluster_3 Target Validation A Unexpected Phenotype or Acquired Resistance B Potential Off-Target Effect A->B C Kinome Profiling B->C D Chemical Proteomics B->D E Phosphoproteomics B->E F Computational Prediction B->F G siRNA/CRISPR Validation C->G D->G E->G F->G H Rescue Experiments G->H I Combination Therapy Studies G->I

Caption: Workflow for identifying and validating off-target effects.

G Signaling Pathways Implicated in Osimertinib Resistance cluster_0 Bypass Pathways cluster_1 Downstream Signaling This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK MET MET MET->PI3K_AKT MET->MAPK HER2 HER2 HER2->PI3K_AKT HER2->MAPK AXL AXL AXL->PI3K_AKT AXL->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

References

Managing Dosimertinib-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dosimertinib. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot potential cytotoxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it cause cytotoxicity in normal cells?

This compound is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is a deuterated version of osimertinib, designed for increased metabolic stability and reduced toxicity.[2][3] Its primary mechanism is to selectively and covalently bind to the Cys797 residue in the ATP-binding pocket of mutated EGFR (such as L858R, exon 19 deletions, and the T790M resistance mutation).[4][5] This binding blocks downstream signaling pathways like PI3K-Akt and MAPK, which are crucial for cell proliferation and survival in cancer cells harboring these mutations.[4]

Cytotoxicity in normal cells, which express wild-type EGFR (WT-EGFR), occurs due to off-target inhibition. While this compound is highly selective for mutant EGFR, at higher concentrations it can inhibit WT-EGFR, leading to the disruption of normal cellular signaling and viability.[4][6] However, its design significantly favors mutant EGFR, resulting in a wider therapeutic window and lower toxicity compared to earlier generation TKIs.[1][2]

Q2: How does the cytotoxicity profile of this compound compare to its parent compound, Osimertinib?

Preclinical studies indicate that this compound exhibits lower toxicity than osimertinib.[1][2] This improved safety profile is attributed to deuteration, a process of replacing hydrogen atoms with deuterium.[2] This modification enhances metabolic stability, which is believed to reduce the formation of AZ5104, a primary and more toxic metabolite of osimertinib.[1][3] Consequently, this compound can achieve comparable anti-tumor efficacy at lower dosages with fewer toxic side effects.[2][3]

Q3: What are the common visual or morphological signs of cytotoxicity in cell culture experiments?

When cells are undergoing cytotoxic stress from a compound like this compound, you may observe several changes under a microscope. These include:

  • Reduced Cell Adhesion: Cells may round up and detach from the culture plate surface.

  • Decreased Cell Density: A noticeable reduction in the number of cells compared to the vehicle-treated control group.

  • Cell Debris: An increase in floating dead cells and cellular fragments in the culture medium.

  • Morphological Changes: Cells may appear shrunken, show membrane blebbing (bulges in the plasma membrane), or have condensed nuclei, which are characteristic features of apoptosis.

Q4: At what concentration range should I expect to see cytotoxicity in normal (WT-EGFR) cells?

The cytotoxic concentration for normal cells is significantly higher than for EGFR-mutant cancer cells. While specific IC50 values can vary widely depending on the normal cell line used (e.g., fibroblasts, epithelial cells), cytotoxicity is generally expected at concentrations well above the nanomolar range required to inhibit mutant EGFR.[7] It is crucial to perform a dose-response curve on your specific normal cell line to establish a baseline and determine the therapeutic index for your experimental model. One study noted that related compounds in this compound's discovery program showed low activity on WI-38 normal human fibroblast cells.[2]

Troubleshooting Guide

Problem: I am observing unexpectedly high cytotoxicity in my normal/control cell line at low concentrations of this compound.

This can be a common issue. Follow these steps to troubleshoot the problem:

  • Verify Drug Concentration:

    • Action: Double-check all calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has not degraded.

    • Rationale: Simple calculation errors are a frequent source of dosing inaccuracies. This compound, like many kinase inhibitors, should be stored properly to maintain its potency.

  • Assess Cell Line Health and Identity:

    • Action: Ensure your normal cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. Confirm the identity of the cell line via short tandem repeat (STR) profiling.

    • Rationale: Unhealthy or contaminated cells are more susceptible to stress and can show increased cytotoxicity. Genetic drift at high passages or misidentification of the cell line can lead to unexpected results.

  • Check Vehicle Control:

    • Action: Run a vehicle-only control (e.g., DMSO) at the highest concentration used in your dilutions.

    • Rationale: The solvent used to dissolve this compound can have its own cytotoxic effects, especially at higher concentrations. This check ensures that the observed toxicity is due to the drug and not the vehicle.

  • Review Assay Protocol:

    • Action: Ensure that the incubation time and assay conditions are appropriate for your cell line. For example, highly proliferative cells may become over-confluent during a long incubation, leading to cell death that can be mistaken for drug-induced cytotoxicity.

    • Rationale: Assay parameters must be optimized for each specific cell line to ensure the reliability of the results.

Problem: How can I quantitatively assess and compare the cytotoxicity of this compound between my cancer and normal cell lines?

To quantitatively determine the selectivity of this compound, you should perform parallel cytotoxicity assays on both your cancer cell line panel and your normal cell line panel.

  • Select Appropriate Assays: Use a validated method to measure cell viability. Common choices include colorimetric assays like MTT or luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®).[8][9] For mechanistic insights, consider assays that measure apoptosis (e.g., Annexin V/PI staining) or membrane integrity (LDH release).[8][10]

  • Perform Dose-Response Analysis:

    • Treat each cell line with a range of this compound concentrations (typically from low nanomolar to high micromolar) for a fixed period (e.g., 72 hours).[9]

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50) for each cell line.[9]

  • Calculate the Selectivity Index (SI): The SI provides a quantitative measure of drug selectivity.

    • Formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

    • Interpretation: A higher SI value indicates greater selectivity for the cancer cell line over the normal cell line, which is a desirable characteristic.

Problem: My in vivo model is showing signs of toxicity (e.g., significant body weight loss, lethargy, skin rash). How can I manage this?

Managing toxicity in animal models is critical for the successful evaluation of a drug candidate.

  • Dose Reduction/Interruption: As in clinical settings, a primary strategy is to manage adverse events through dose modification.[11][12]

    • Action: If toxicity is observed (e.g., >15% body weight loss), consider temporarily halting the treatment until the animal recovers. The treatment can then be resumed at a lower dose.[11]

    • Rationale: This approach can help maintain the therapeutic benefit of the drug while minimizing severe side effects, allowing for the completion of the study.

  • Refine Dosing Schedule:

    • Action: Instead of daily dosing, explore alternative schedules such as every other day or a 5-days-on/2-days-off regimen.

    • Rationale: Less frequent dosing can maintain effective drug exposure while allowing the animal to recover from off-target effects.

  • Supportive Care:

    • Action: For specific side effects, provide supportive care. For skin rashes, which are common with EGFR inhibitors, ensure clean bedding and consult with veterinary staff about potential topical treatments.[13] Ensure easy access to food and water.

    • Rationale: Proactive management of side effects improves animal welfare and the overall quality of the data collected.[13]

Data Presentation

Table 1: Comparative Antiproliferative Activity (IC50) of this compound
Cell LineEGFR Mutation StatusIC50 (nM)Reference
A431WT (Overexpressed)243.9[7]
H1975L858R/T790M28.4[7]
BaF3EGFR-L858R/T790M18.0[7]
BaF3EGFR-del19/T790M3.5[7]

Note: Data for normal cell lines is limited in the provided search results, but activity against WT-EGFR expressing A431 cells is significantly lower than against mutant cell lines, demonstrating selectivity.

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Cytotoxicity Assay

This protocol provides a method for assessing cell viability by measuring the metabolic activity of mitochondria.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cell lines (cancer and normal)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical 8-point dilution series might range from 1 nM to 10 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.[9]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the no-treatment control wells to 100% viability.

    • Plot the normalized viability (%) against the log of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Pathway cluster_WT Normal Cell (WT-EGFR) cluster_Mutant Cancer Cell (Mutant EGFR) EGF_WT EGF EGFR_WT WT-EGFR EGF_WT->EGFR_WT RAS_WT RAS EGFR_WT->RAS_WT PI3K_WT PI3K EGFR_WT->PI3K_WT MAPK_WT RAF-MEK-ERK RAS_WT->MAPK_WT AKT_WT AKT PI3K_WT->AKT_WT Proliferation_WT Normal Proliferation & Survival MAPK_WT->Proliferation_WT AKT_WT->Proliferation_WT EGFR_Mut Mutant EGFR (e.g., T790M) RAS_Mut RAS EGFR_Mut->RAS_Mut Constitutive Activation PI3K_Mut PI3K EGFR_Mut->PI3K_Mut Constitutive Activation MAPK_Mut RAF-MEK-ERK RAS_Mut->MAPK_Mut AKT_Mut AKT PI3K_Mut->AKT_Mut Proliferation_Mut Uncontrolled Proliferation & Survival MAPK_Mut->Proliferation_Mut AKT_Mut->Proliferation_Mut This compound This compound This compound->EGFR_WT Weak Inhibition This compound->EGFR_Mut Strong Inhibition Cytotoxicity_Workflow cluster_assays 4. Perform Cytotoxicity/Viability Assays start Start: Prepare Cancer & Normal Cell Lines seed 1. Seed Cells in 96-Well Plates (24h incubation) start->seed treat 2. Treat with Serial Dilutions of this compound seed->treat incubate 3. Incubate for Specified Period (e.g., 72 hours) treat->incubate MTT MTT / CellTiter-Glo (Metabolic Activity) incubate->MTT Endpoint Assay Flow Annexin V / PI Staining (Apoptosis) incubate->Flow Mechanistic Assay LDH LDH Release (Membrane Integrity) incubate->LDH Endpoint Assay read 5. Acquire Data (Plate Reader / Flow Cytometer) MTT->read Flow->read LDH->read analyze 6. Analyze Data: - Normalize to Control - Plot Dose-Response Curve read->analyze end End: Determine IC50 & Selectivity Index (SI) analyze->end Troubleshooting_Logic Start Problem: High Cytotoxicity in Normal Cells Q1 Are drug dilutions & stock concentration correct? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the vehicle (DMSO) concentration non-toxic? A1_Yes->Q2 Fix1 Action: Recalculate, prepare fresh dilutions. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell line healthy, low passage & verified? A2_Yes->Q3 Fix2 Action: Lower final DMSO %. Run vehicle-only control. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Conclusion: Observed cytotoxicity is likely a true effect at this concentration. Consider dose reduction. A3_Yes->End Fix3 Action: Use new cell stock. Test for mycoplasma. Perform STR profiling. A3_No->Fix3

References

Technical Support Center: Mitigating Acquired Resistance to Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at mitigating acquired resistance to Osimertinib (B560133).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Osimertinib?

Acquired resistance to Osimertinib can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.[1][2]

  • On-target resistance most commonly involves the acquisition of a tertiary mutation in the EGFR gene, with the C797S mutation in exon 20 being the most frequently observed.[3][4] This mutation prevents the covalent binding of Osimertinib to the EGFR protein.[4] Other, less common, on-target mutations have also been identified.[1]

  • Off-target resistance involves the activation of bypass signaling pathways that circumvent the EGFR blockade. The most prevalent of these is the amplification of the MET proto-oncogene.[2][5] Other mechanisms include amplification of HER2, mutations in downstream signaling molecules like KRAS and PIK3CA, and histological transformation to small cell lung cancer.[1][2]

Q2: What are the major strategies currently being investigated to overcome Osimertinib resistance?

Several strategies are in development to counteract acquired resistance to Osimertinib. These include:

  • Combination Therapies: This is the most explored strategy and involves combining Osimertinib with other targeted agents. Common combinations include Osimertinib with MET inhibitors (e.g., Savolitinib, Capmatinib, Tepotinib), chemotherapy, or other EGFR TKIs.[6][7]

  • Fourth-Generation EGFR TKIs: These are novel inhibitors designed to be effective against EGFR triple mutations (activating mutation + T790M + C797S).[8]

  • Antibody-Drug Conjugates (ADCs) and Bispecific Antibodies: These agents target specific cell surface proteins associated with resistance. For example, Amivantamab is a bispecific antibody targeting both EGFR and MET.[7]

Q3: How do I choose the appropriate cell line model for my Osimertinib resistance studies?

The choice of cell line depends on the specific resistance mechanism you aim to study. You can either use commercially available resistant cell lines or generate them in-house.

  • Commercially Available Lines: Several well-characterized Osimertinib-resistant cell lines are available.

  • In-house Generation: To study novel resistance mechanisms or to use a specific parental cell line, you can generate resistant lines by continuous, stepwise exposure to increasing concentrations of Osimertinib.[1][3]

Troubleshooting Guides

Guide 1: Generating Osimertinib-Resistant Cell Lines

Problem: Difficulty in establishing a stable Osimertinib-resistant cell line.

Possible Causes and Solutions:

CauseSolution
Inappropriate Starting Concentration of Osimertinib Determine the IC50 of the parental cell line first. Start the selection process with a concentration around the IC20 to avoid excessive cell death.[3]
Insufficient Duration of Drug Exposure Developing stable resistance is a lengthy process, often taking several months. Be patient and maintain consistent drug pressure.[3]
Cell Line Contamination Regularly check for mycoplasma contamination and authenticate your cell lines using methods like short tandem repeat (STR) profiling.
Instability of Osimertinib in Culture Medium Prepare fresh drug dilutions from a frozen stock for each media change to ensure consistent potency.[3]
Guide 2: Inconsistent Results in Cell Viability Assays

Problem: High variability in IC50 values for Osimertinib or combination therapies.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette for consistency.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration.
Improper Drug Dilution Series Prepare a fresh serial dilution of your compounds for each experiment. Ensure thorough mixing at each dilution step.
Assay-Specific Issues (e.g., MTT, CellTiter-Glo) Follow the manufacturer's protocol precisely. For MTT assays, ensure complete formazan (B1609692) crystal solubilization. For luminescent assays, allow sufficient time for signal stabilization.[2][9]
Guide 3: Difficulty Interpreting Western Blot Data

Problem: Inability to detect expected changes in EGFR pathway signaling after treatment.

Possible Causes and Solutions:

CauseSolution
Suboptimal Antibody Performance Validate your primary antibodies to ensure they are specific and sensitive for the target protein (e.g., phospho-EGFR, total EGFR, phospho-AKT).
Incorrect Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify consistent loading.[10]
Timing of Lysate Collection The phosphorylation status of signaling proteins can change rapidly. Optimize the time point for cell lysis after treatment to capture the desired signaling event.[11]
Inefficient Protein Transfer Verify efficient protein transfer from the gel to the membrane using Ponceau S staining.[12]

Quantitative Data Summary

Table 1: Preclinical Efficacy of Fourth-Generation EGFR TKIs against C797S-mutant EGFR

CompoundTarget EGFR MutationIC50 (nmol/L) vs. Osimertinib IC50 (nmol/L)Reference
BBT-176 EGFR 19Del/T790M/C797S1.79 vs. 124.82[8]
BBT-176 EGFR L858R/C797S5.35 vs. 573.72[8]
Compound 5 EGFR L858R/T790M/C797S88[13]
Compound 8 EGFR L858R/T790M/C797S21[13]

Table 2: Clinical Trial Data for Combination Therapies in Osimertinib-Resistant NSCLC

Clinical TrialTreatment ArmProgression-Free Survival (PFS)Objective Response Rate (ORR)Reference
FLAURA2 Osimertinib + Chemotherapy25.5 months83.2%[7]
FLAURA2 Osimertinib Monotherapy16.7 months75.5%[7]
TATTON (Phase Ib) Osimertinib + Savolitinib (MET-amplified)5.5 months33%[14]
SAVANNAH (Phase II) Osimertinib + Savolitinib (High MET amplification)7.1 months49%[14]
COMPOSIT (Real-world) Osimertinib + Targeted Therapies (MET-amplified)4.9 months50%[14]

Experimental Protocols

Protocol 1: Generation of Osimertinib-Resistant Cell Lines

This protocol outlines a general method for developing Osimertinib-resistant cell lines through continuous, stepwise exposure to the drug.[3]

  • Determine Parental IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Osimertinib for the parental cell line.

  • Initial Drug Exposure: Seed parental cells at a low density. After 24 hours, replace the medium with fresh medium containing Osimertinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Culture the cells in the presence of the starting concentration of Osimertinib, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Once the cells are actively proliferating, passage them and increase the Osimertinib concentration by approximately 1.5 to 2-fold.

  • Establishment of Resistant Line: Repeat the dose escalation process until the cells can proliferate in a clinically relevant concentration of Osimertinib (e.g., 1-2 µM). This process may take several months.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the test compound(s). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blotting for EGFR Signaling

This protocol is used to assess the phosphorylation status of EGFR and its downstream effectors.[10]

  • Cell Lysis: Treat cells with the compound(s) of interest for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MET MET Amplification MET->PI3K HER2 HER2 Amplification HER2->PI3K C797S EGFR C797S Osimertinib Osimertinib C797S->Osimertinib Blocks Binding Osimertinib->EGFR

Caption: EGFR signaling pathway and mechanisms of Osimertinib resistance.

Experimental_Workflow_Resistance_Model start Start with Parental EGFR-Mutant Cell Line determine_ic50 Determine IC50 of Osimertinib start->determine_ic50 chronic_exposure Chronic Exposure to Increasing Concentrations of Osimertinib determine_ic50->chronic_exposure monitor_growth Monitor Cell Proliferation and Morphology chronic_exposure->monitor_growth dose_escalation Continue Dose Escalation monitor_growth->dose_escalation establish_resistant_line Establish Stable Resistant Cell Line dose_escalation->establish_resistant_line characterize_phenotype Characterize Resistant Phenotype (IC50, Western Blot, Sequencing) establish_resistant_line->characterize_phenotype end Resistant Model Ready for Experiments characterize_phenotype->end

Caption: Workflow for generating an in vitro model of Osimertinib resistance.

Combination_Therapy_Logic start Patient with Acquired Osimertinib Resistance biopsy Perform Biopsy (Tissue or Liquid) start->biopsy molecular_profiling Molecular Profiling (NGS, FISH) biopsy->molecular_profiling decision Identify Resistance Mechanism molecular_profiling->decision c797s EGFR C797S Mutation decision->c797s On-Target met_amp MET Amplification decision->met_amp Off-Target other Other/Unknown Mechanism decision->other Off-Target treat_c797s Consider 4th Gen TKI or Combination with 1st/2nd Gen TKI c797s->treat_c797s treat_met Combine Osimertinib with MET Inhibitor met_amp->treat_met treat_other Consider Chemotherapy or Other Targeted Agents other->treat_other

Caption: Logical workflow for selecting combination therapy based on resistance mechanism.

References

Technical Support Center: Navigating Variability in Dosimertinib Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dosimertinib Pharmacokinetic Research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the pharmacokinetic analysis of this compound. Given that this compound is a deuterated analog of Osimertinib (B560133), much of the guidance is predicated on the extensive data available for Osimertinib, with specific considerations for how deuteration may influence its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and how does it differ from Osimertinib?

A1: this compound, like Osimertinib, is anticipated to be metabolized primarily by the cytochrome P450 enzyme CYP3A4/5. The principal metabolic pathways for Osimertinib are oxidation and dealkylation. However, the key difference with this compound lies in the deuteration of a methoxy (B1213986) group. This isotopic substitution strengthens the chemical bond, which is known to significantly slow down the metabolic process at that specific site. Preclinical studies have indicated that this deuteration greatly inhibits the metabolic pathway that produces the active metabolite AZ5104 in both rats and humans.[1][2] Consequently, a higher systemic exposure (AUC) and peak concentration (Cmax) of this compound are expected compared to Osimertinib.[1][2]

Q2: What are the known and anticipated sources of pharmacokinetic variability for this compound?

A2: Based on data from Osimertinib and the nature of this compound, several factors can contribute to pharmacokinetic variability:

  • Drug-Drug Interactions: Co-administration with strong CYP3A inducers (e.g., rifampicin) is expected to decrease this compound plasma concentrations, while co-administration with strong CYP3A inhibitors (e.g., itraconazole) may increase its plasma levels.[3]

  • Patient-Specific Factors:

    • Body Weight and Serum Albumin: For Osimertinib, body weight and serum albumin levels have been identified as covariates affecting its pharmacokinetics, although the clinical impact is not considered significant.[4][5][6] A similar relationship may exist for this compound.

    • Ethnicity: Ethnic differences have been observed in Osimertinib pharmacokinetics and may also be relevant for this compound.[4][6]

    • Renal and Hepatic Impairment: While studies on Osimertinib suggest no dose adjustment is needed for mild to moderate hepatic impairment or severe renal impairment, caution is advised, and these factors could contribute to variability.[7][8][9]

  • Genetic Polymorphisms: Variations in CYP3A4/5 genes could theoretically impact the metabolism of this compound, leading to inter-individual differences in drug exposure.

Q3: What bioanalytical methods are recommended for quantifying this compound in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Osimertinib and is the recommended method for this compound.[1][4][10] This method offers high sensitivity and specificity. Key steps in developing a robust LC-MS/MS assay include:

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common and effective method for extracting the drug from plasma samples.[1][5]

  • Chromatographic Separation: A C18 column is frequently used to achieve good separation from endogenous plasma components.[1][5]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically employed for detection.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
High inter-individual variability in Cmax and AUC - Co-administration of CYP3A4 inducers/inhibitors.- Genetic polymorphisms in CYP3A4/5.- Differences in patient body weight or serum albumin levels.- Non-adherence to dosing regimen.- Review patient medication history for potential drug interactions.- Consider pharmacogenetic testing for CYP3A4/5 variants.- Record and account for patient demographics in the analysis.- Implement measures to monitor and encourage patient compliance.
Lower than expected plasma concentrations - Co-administration of strong CYP3A4 inducers (e.g., rifampicin, St. John's Wort).- Issues with sample collection, processing, or storage leading to drug degradation.- Carefully document all concomitant medications.- Review and standardize sample handling procedures. Ensure samples are kept at the appropriate temperature and processed within the validated time frame.
Higher than expected plasma concentrations - Co-administration of strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole).- Hepatic impairment affecting drug metabolism.- Scrutinize concomitant medications for CYP3A4 inhibitors.- Assess liver function tests of the study participants.
Inconsistent results between analytical runs - Instability of the analyte in the biological matrix.- Variability in the LC-MS/MS system performance.- Inconsistent sample preparation.- Perform stability tests of this compound in plasma under different storage conditions.- Use a validated internal standard to normalize for analytical variability.- Ensure consistent execution of the sample preparation protocol by all technicians.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Osimertinib and Expected Profile of this compound in Humans

ParameterOsimertinib (80 mg once daily)This compound (Expected Profile)Reference
Tmax (median) ~6 hoursSimilar to Osimertinib[3]
Apparent Clearance (CL/F) 14.2 L/hLower than Osimertinib[4]
Volume of Distribution (Vd/F) 986 LSimilar to Osimertinib[4]
Terminal Half-life (t1/2) ~48 hoursPotentially longer than Osimertinib[3]
AUC (steady state) 11,258 nmol·h/LHigher than Osimertinib[1][4]
Cmax (steady state) 501 nmol/LHigher than Osimertinib[1][4]
Major Metabolite (AZ5104) Exposure ~10% of parent drugSignificantly lower than with Osimertinib[1][4]

Note: The pharmacokinetic parameters for this compound are expected based on preclinical data and the known effects of deuteration.[1][11][12][13][14][15] Clinical data from ongoing Phase I trials will be necessary to confirm these values in humans.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the concentration of this compound using a calibration curve prepared in blank plasma.

  • Pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) can be calculated using non-compartmental analysis software.

Visualizations

Dosimertinib_Metabolism This compound This compound (Deuterated Osimertinib) CYP3A4_5 CYP3A4/5 This compound->CYP3A4_5 Metabolism Excretion Excretion This compound->Excretion Direct AZ5104 AZ5104 (Metabolite) (Formation Significantly Inhibited) CYP3A4_5->AZ5104 De-methylation (Slowed by Deuteration) Other_Metabolites Other Metabolites CYP3A4_5->Other_Metabolites Oxidation AZ5104->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound.

PK_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing This compound Administration Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (NCA/Compartmental) Quantification->PK_Analysis Variability_Assessment Variability Assessment PK_Analysis->Variability_Assessment

Caption: General workflow for a this compound pharmacokinetic study.

Troubleshooting_Logic Start Unexpected PK Variability Observed Check_DDI Review Concomitant Medications (CYP3A4 Inducers/Inhibitors) Start->Check_DDI Check_Patient_Factors Assess Patient-Specific Factors (Weight, Albumin, Organ Function) Start->Check_Patient_Factors Check_Protocol Review Experimental Protocol (Sample Handling, Assay Performance) Start->Check_Protocol Investigate_Genetics Consider Pharmacogenetic Testing Check_DDI->Investigate_Genetics No Obvious Interaction Adjust_Analysis Stratify Data Analysis Check_DDI->Adjust_Analysis Interaction Identified Check_Patient_Factors->Adjust_Analysis Covariate Identified Revalidate_Assay Re-validate Bioanalytical Assay Check_Protocol->Revalidate_Assay Deviation Identified

Caption: Logical workflow for troubleshooting pharmacokinetic variability.

References

Technical Support Center: Improving Dosimertinib Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Dosimertinib in preclinical animal models. It covers common challenges in formulation and administration to help ensure consistent and effective drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active, deuterated version of osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] Its primary application is in non-small-cell lung cancer (NSCLC) research.[1][3] The mechanism of action involves the irreversible binding to mutant forms of EGFR, which blocks downstream signaling pathways like PI3K-Akt and MAPK that are crucial for tumor cell proliferation and survival.[3][4][5] The deuteration is intended to improve the pharmacokinetic profile and reduce toxicity compared to its non-deuterated counterpart, osimertinib.[1][6][7]

Q2: My in vivo results with this compound are inconsistent or show poor efficacy, despite promising in vitro data. What is the likely cause?

A common reason for this "in vitro-in vivo" discrepancy is poor oral bioavailability.[8] Kinase inhibitors like this compound are often poorly soluble in water, which is a primary barrier to absorption in the gastrointestinal tract.[9][10] If the compound does not properly dissolve in gut fluids, it cannot be efficiently absorbed into the bloodstream to reach the target tumor tissue, leading to low and variable drug exposure.[8][9]

Q3: How do I choose the right vehicle to dissolve or suspend this compound for oral gavage?

The choice of vehicle is critical for compounds with low aqueous solubility.[10][11] Since this compound is lipophilic, an aqueous vehicle like saline alone is often insufficient. A multi-component system is typically required to maintain solubility and prevent the compound from "crashing out" or precipitating upon administration.[9]

Common strategies include:

  • Co-solvent Systems: These mixtures use water-miscible organic solvents to dissolve the compound before final dilution in an aqueous carrier. A widely used combination is DMSO, PEG300, Tween 80, and saline.[9][12]

  • Suspensions: For higher doses where solubility is a major hurdle, suspending the drug in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) is a common approach.[11][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form.[9][13][14]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.[9][15]

Q4: My this compound formulation precipitates when I add the aqueous component. How can I prevent this?

This phenomenon, known as "crashing out," occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[9] To prevent this, avoid direct dilution of a concentrated DMSO stock into a purely aqueous vehicle. Instead, use a sequential co-solvent addition method as detailed in the protocols below. Adding excipients like PEG300 and a surfactant (e.g., Tween 80) before the final aqueous component helps create a more stable formulation that keeps the drug in solution.[8][9]

Q5: What is the correct oral gavage technique for mice to ensure accurate dosing and animal welfare?

Proper oral gavage technique is essential to avoid procedural complications that can compromise both the animal's welfare and the experiment's validity.[12][16] Key steps include correct restraint, proper needle selection, and careful insertion.

  • Restraint: Use a firm "fist" grip to scruff the mouse, grasping the loose skin over the shoulders. The head and neck should be aligned straight with the body to ensure a direct path to the esophagus.[12][17]

  • Needle Selection: Choose a gavage needle (cannula) with a smooth, ball-shaped tip.[12] The length should be pre-measured from the corner of the mouse's mouth to the last rib to avoid stomach perforation.[18] Flexible plastic needles are often preferred as they may reduce the risk of esophageal trauma compared to rigid metal needles.[18][19]

  • Administration: Insert the needle slightly to one side of the mouth and advance it gently along the roof of the mouth toward the esophagus. The animal should swallow the tube; never force it.[18] Administer the fluid slowly. If you observe fluid coming from the nose or mouth, stop immediately, as this indicates tracheal administration.[12][19]

To reduce animal stress, which can be a confounding experimental variable, consider coating the gavage needle with a sucrose (B13894) solution. This has been shown to have a pacifying effect and improve the ease of the procedure.[16]

Troubleshooting Guides

Formulation & Delivery Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent/low drug exposure in plasma (low bioavailability) Poor aqueous solubility of this compound; Inappropriate vehicle choice.[8][9]Optimize the formulation. Consider advanced options like lipid-based delivery systems (SEDDS) or creating an amorphous solid dispersion.[9][13] Perform a pilot PK study to compare different formulations.[8]
Drug precipitates during formulation preparation Compound "crashing out" upon addition of aqueous vehicle to a concentrated organic stock.[9]Prepare the formulation by sequentially adding excipients. Dissolve this compound in DMSO first, then add PEG, then a surfactant like Tween 80 before slowly adding the final aqueous component while vortexing.[8][9]
High variability in results between animals Inconsistent gavage technique; Stress from the procedure affecting physiology.[12]Ensure all personnel are thoroughly trained on a standardized oral gavage protocol.[12] Refine the technique by using flexible gavage needles and consider coating the needle tip with sucrose to reduce animal stress.[16][19]
Formulation is too viscous to administer High concentration of polymers (e.g., PEG, CMC) or drug substance.[20]Try gently warming the formulation. Use a syringe with a slightly wider gauge needle.[20] If the issue persists, the formulation may need to be diluted and the dosing volume adjusted (not to exceed 10 mL/kg for mice).[12]
Oral Gavage Procedure Troubleshooting
Observation Potential Cause Immediate Action & Prevention
Fluid bubbling from the mouse's nose or mouth during dosing Accidental entry into the trachea (aspiration).[12][19]Action: Stop administration immediately. Tilt the mouse's head down to help drain the fluid. Monitor closely for respiratory distress.[12] Prevention: Ensure proper head and neck alignment. Advance the gavage needle slowly and allow the mouse to swallow it.[18]
Resistance is felt during needle insertion Needle may be entering the trachea or scraping the esophagus.[18][19]Action: Do not force it. Withdraw the needle immediately and attempt again.[18] Prevention: Ensure the mouse is properly restrained with the neck extended. Lubricate the needle tip with water or the formulation.[16]
Mouse struggles excessively or vocalizes Pain or distress, possibly from improper restraint or esophageal irritation.[12]Action: Re-evaluate the restraint to ensure it is firm but not restricting breathing. If signs of pain persist after the procedure, monitor the animal closely and consult with a veterinarian.[12] Prevention: Handle animals to acclimate them before the procedure. Use flexible needles and consider sucrose coating.[16][19]
Post-dosing signs of distress (e.g., gasping, lethargy, abdominal distension) Aspiration may have occurred, or the esophagus/stomach may have been perforated.[18]Action: Euthanize the animal immediately to prevent suffering and consult with the institutional animal care committee to review procedures.[12][18] Prevention: Pre-measure the gavage needle to the correct length and never force insertion.[18]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (0-t) (ng·h/mL)AUC (0-∞) (ng·h/mL)
i.v.2--13401351
i.g.22.020010071022
i.g.64.050639864092
i.g.122.0114880838189
Data sourced from MedChemExpress for reference only.[3] i.v. = intravenous; i.g. = intragastric (oral gavage).
Table 2: Common Vehicles for Oral Administration of Poorly Soluble Compounds
Vehicle TypeExample FormulationAdvantagesConsiderations
Aqueous Suspension 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterSimple to prepare; Generally well-tolerated.[11][12]Drug is not in solution, which may lead to variable absorption; Physical stability (settling) can be an issue.
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineCan achieve higher drug concentration in solution, potentially improving absorption.[8]Risk of drug precipitation upon dilution in the gut; Potential for solvent toxicity at higher doses or with chronic administration.[9][11]
Lipid-Based Solution Corn oil, sesame oil, or specialized lipid excipients (e.g., Labrafac)Good for highly lipophilic compounds; Can enhance lymphatic uptake, bypassing first-pass metabolism.[8]May not be suitable for all compounds; Can be complex to formulate and may introduce variability.[13]
Cyclodextrin Solution Drug complexed with Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIncreases aqueous solubility significantly.[9]Can be expensive; Potential for renal toxicity with some cyclodextrins at high doses.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage

This protocol describes the preparation of a common vehicle for administering a poorly soluble compound like this compound. This example aims for a final concentration that needs to be optimized for this compound's specific solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

Procedure (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):

  • Weigh Drug: Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution: Add the required volume of DMSO (10% of the final volume). Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear stock solution.

  • Add Co-solvent: Add the required volume of PEG300 (40% of the final volume). Mix thoroughly until the solution is homogenous.

  • Add Surfactant: Add the required volume of Tween 80 (5% of the final volume) and mix again. The surfactant helps to stabilize the formulation and prevent precipitation.[9]

  • Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture dropwise while continuously vortexing or stirring. This gradual addition is crucial to prevent the drug from precipitating.

  • Final Check: Inspect the final solution to ensure it is clear and free of any visible precipitate. If the solution is cloudy, the drug concentration may be too high for this vehicle system, and the formulation will need to be adjusted (e.g., by increasing the percentage of co-solvents or lowering the drug concentration).

Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic study to assess the in vivo performance of a new this compound formulation.

Study Design:

  • Animals: Use a sufficient number of mice (e.g., n=3-4 per time point or group) to obtain robust data.[10]

  • Groups: Include an intravenous (IV) administration group if possible to determine absolute bioavailability.[10] The primary group will be oral (PO) administration via gavage.

  • Fasting: Fast animals for approximately 4 hours before dosing (provide water ad libitum) to reduce variability from food in the stomach.[8]

Procedure:

  • Dosing: Weigh each animal immediately before dosing to calculate the precise volume. Administer the prepared this compound formulation via oral gavage at the target dose (e.g., 3 mg/kg).[3] Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (typically 50-100 µL) at predetermined time points. A common sampling schedule is 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8][10] Use a consistent collection method, such as submandibular or saphenous vein bleeding. Collect samples into tubes containing an anticoagulant like K2-EDTA.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.[8] Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), to assess the drug's exposure profile.[10]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Analysis A 1. Weigh This compound B 2. Dissolve in DMSO A->B C 3. Add Co-solvents (PEG300, Tween 80) B->C D 4. Add Aqueous Vehicle C->D E 5. Administer to Animal Model (Oral Gavage) D->E F 6. Collect Blood Samples at Time Points E->F G 7. Prepare Plasma F->G H 8. LC-MS/MS Quantification G->H I 9. Calculate PK Parameters (AUC, Cmax) H->I

Caption: Workflow for formulation and pharmacokinetic analysis.

Troubleshooting_Logic Start In Vivo Efficacy is Poor Despite In Vitro Potency CheckPK Were Plasma Drug Concentrations Measured? Start->CheckPK LowExposure Result: Low or Variable Plasma Exposure (Low AUC) CheckPK->LowExposure Yes HighExposure Result: Sufficient Plasma Exposure CheckPK->HighExposure Yes RunPK Action: Run a Pilot PK Study CheckPK->RunPK No ActionFormulate Action: Reformulate to Improve Solubility/Absorption (e.g., use SEDDS, change vehicle) LowExposure->ActionFormulate ActionMechanism Action: Investigate Alternative Mechanisms (e.g., target engagement, metabolism, tumor penetration) HighExposure->ActionMechanism RunPK->LowExposure

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Minimizing lot-to-lot variability of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dosimertinib (BPI-7711). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability during their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the consistent use of this potent, third-generation epidermal growth factor receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Osimertinib?

This compound (also known as BPI-7711) is a deuterated analogue of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[1] The strategic replacement of hydrogen atoms with deuterium (B1214612) in the molecule is designed to improve its pharmacokinetic profile and reduce the formation of toxic metabolites.[1][2] Like Osimertinib, this compound is a targeted covalent inhibitor that irreversibly binds to mutant forms of the EGFR, including the T790M resistance mutation.

Q2: What are the primary sources of lot-to-lot variability in this compound?

As a deuterated compound, this compound's lot-to-lot variability can stem from several factors unique to its manufacturing process, in addition to common sources of variability for active pharmaceutical ingredients (APIs). Key sources include:

  • Isotopic Purity: The degree of deuterium incorporation is a critical quality attribute. Incomplete deuteration can result in a heterogeneous mixture of the intended deuterated molecule and its non-deuterated or partially deuterated counterparts, which are considered isotopic impurities.[3][4]

  • Process-Related Impurities: The multi-step synthesis of this compound can introduce impurities from starting materials, intermediates, reagents, and side reactions.[4]

  • Polymorphism: Different crystalline forms (polymorphs) of the API can exhibit varying solubility and bioavailability, leading to inconsistent performance.

  • Particle Size Distribution: Variations in particle size can affect dissolution rates and, consequently, the biological activity of the compound.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product and can impact its stability and safety.

Q3: How can I assess the purity and identity of a new lot of this compound?

It is crucial to perform comprehensive analytical testing on each new lot of this compound to ensure its quality and consistency. Recommended analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any process-related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution of this compound, ensuring the desired level of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the specific sites of deuteration.

  • Powder X-Ray Diffraction (PXRD): To identify the polymorphic form of the solid material.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and detect the presence of residual solvents.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Protect from moisture and light. For long-term storage, it is advisable to keep it at -20°C. Studies on the related compound, Osimertinib, have shown instability in plasma at room temperature, suggesting that proper storage is critical for maintaining the integrity of the compound.[5]

Troubleshooting Guides

Issue 1: Inconsistent Cellular Potency (IC50) Between Lots

Potential Causes:

  • Variability in Purity or Isotopic Enrichment: A lower purity or incomplete deuteration in one lot compared to another can lead to a decrease in the concentration of the active deuterated molecule, resulting in a higher apparent IC50.

  • Presence of Inhibitory Impurities: Some impurities may also possess biological activity, either synergistic or antagonistic, which can affect the observed potency.

  • Differences in Solubility: Variations in the physical properties of the solid form (e.g., polymorphism, particle size) between lots can affect how well the compound dissolves in cell culture media, leading to differences in the effective concentration.

  • Compound Degradation: Improper storage or handling of a particular lot could lead to degradation, reducing its potency.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cellular potency.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

Potential Causes:

  • Process-Related Impurities: These may be unreacted starting materials, intermediates, or byproducts from the synthesis.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperature, or incompatible solvents).

  • Isotopic Variants: Incompletely deuterated species may be present.

  • Contamination: The sample may have been contaminated during handling or preparation.

Troubleshooting Workflow:

G A Start: Unexpected Peaks in HPLC/LC-MS B Review Synthesis Route for Potential Byproducts A->B C Perform Forced Degradation Studies A->C D Analyze by High-Resolution Mass Spectrometry A->D F Review Sample Handling and Preparation Procedures A->F G End: Identify Source of Unexpected Peak B->G C->G E Isolate and Characterize Unknown Peak (if necessary) D->E E->G F->G

Caption: Troubleshooting workflow for unexpected analytical peaks.

Data Presentation

The following table provides an example of a Certificate of Analysis for two hypothetical lots of this compound, illustrating the acceptable range of variability for key quality attributes.

Table 1: Illustrative Certificate of Analysis for this compound

ParameterSpecificationLot A ResultLot B Result
Appearance White to off-white solidConformsConforms
Identity (¹H-NMR, MS) Conforms to structureConformsConforms
Purity (HPLC, 254 nm) ≥ 98.0%99.5%98.8%
Isotopic Purity (MS) ≥ 98% Deuterium99.2%98.5%
Individual Impurity (HPLC) ≤ 0.15%0.08%0.12%
Total Impurities (HPLC) ≤ 0.5%0.25%0.40%
Residual Solvents (GC) Meets USP <467> limitsConformsConforms
Water Content (Karl Fischer) ≤ 0.5%0.2%0.3%
Assay (by titration) 98.0% - 102.0%100.2%99.1%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Repeatability (RSD of 6 injections): ≤ 2.0%

Protocol 2: In Vitro Kinase Assay to Determine IC50

Objective: To measure the inhibitory activity of this compound against mutant EGFR.

Materials:

  • Recombinant human EGFR (T790M/L858R mutant)

  • ATP

  • Kinase buffer

  • Substrate (e.g., a poly-Glu-Tyr peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the EGFR enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway Diagram

This compound targets mutant Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (e.g., T790M) EGF->EGFR Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Counteracting Drug-Drug Interactions with Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dosimertinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments related to drug-drug interactions (DDIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?

A1: this compound, a deuterated analog of osimertinib (B560133), is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies have shown that CYP3A4 is the predominant isoform responsible for its metabolism, with a minor contribution from CYP2C8.[1] Deuteration of the N-demethylated metabolite of osimertinib, AZ5104, in this compound is designed to reduce the formation of this toxic metabolite.

Q2: What are the main types of drug-drug interactions to be aware of when working with this compound?

A2: The main DDIs to consider for this compound are:

  • CYP3A4 Inhibition: Co-administration with strong CYP3A4 inhibitors can increase plasma concentrations of this compound, potentially leading to increased toxicity.

  • CYP3A4 Induction: Co-administration with strong CYP3A4 inducers can decrease plasma concentrations of this compound, potentially reducing its efficacy.[2][3]

  • Transporter-Mediated Interactions: this compound has the potential to interact with efflux transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). It may act as both a substrate and an inhibitor of these transporters.[2][4]

Q3: How can I predict the clinical risk of a DDI with this compound?

A3: The clinical risk of a DDI can be initially assessed using in vitro data. The FDA suggests that if the ratio of the maximum unbound plasma concentration of the inhibitor at the inlet to the liver ([I]in,max,u) to its inhibition constant (Ki) is ≥ 0.1, there is a potential for a clinically significant interaction. For intestinal interactions, the potential for a DDI is flagged if the ratio of the theoretical maximum intestinal concentration ([I]gut) to the Ki is ≥ 10.

Troubleshooting Guides

In Vitro Experiments

Problem: I am observing unexpected variability in my in vitro CYP3A4 inhibition assay results with this compound.

Possible Causes and Solutions:

  • Inconsistent Microsome Quality: Ensure you are using high-quality, pooled human liver microsomes with consistent CYP3A4 activity. Perform a qualification test with a known CYP3A4 inhibitor (e.g., ketoconazole) before running your experiment with this compound.

  • Solvent Effects: The solvent used to dissolve this compound and the test compounds can affect enzyme activity. Maintain a final solvent concentration (e.g., DMSO) below 0.5% in the incubation mixture.

  • Incubation Time: Ensure the incubation time is within the linear range of metabolite formation. A time-course experiment should be conducted to determine the optimal incubation period.

  • Substrate Concentration: Use a probe substrate for CYP3A4 (e.g., midazolam or testosterone) at a concentration close to its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

Problem: I am trying to determine if this compound is a substrate of BCRP, but my results are inconclusive in a Caco-2 cell monolayer assay.

Possible Causes and Solutions:

  • Low Passive Permeability: If this compound has low passive permeability, it may not efficiently cross the cell monolayer to interact with BCRP, leading to false negatives. In such cases, using inside-out membrane vesicles expressing BCRP is a more suitable alternative.

  • P-gp Efflux: Caco-2 cells also express P-glycoprotein (P-gp), which could be confounding the results if this compound is also a P-gp substrate. Consider using a P-gp inhibitor (e.g., verapamil) in your assay to specifically assess BCRP-mediated transport.

  • Incorrect Inhibitor Concentration: Ensure you are using a specific and potent BCRP inhibitor (e.g., Ko143) at an appropriate concentration to see a significant difference in transport.

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin39.8
CYP2B6Bupropion>50
CYP2C8Amodiaquine29.3
CYP2C9Tolbutamide>50
CYP2C19(S)-Mephenytoin43
CYP2D6Dextromethorphan>50
CYP3A4Midazolam17.3
CYP3A4Testosterone27.1

Data from in vitro studies using human liver microsomes.

Table 2: Clinical Drug-Drug Interaction Profile of Osimertinib (as a surrogate for this compound)

Co-administered DrugMechanismEffect on Osimertinib PharmacokineticsRecommendation
Itraconazole (Strong CYP3A4 Inhibitor)Inhibition of CYP3A4-mediated metabolismAUC increased by 24%, Cmax decreased by 20%[3][5]No dose adjustment is generally required, but monitor for potential increased toxicity.
Rifampicin (Strong CYP3A4 Inducer)Induction of CYP3A4-mediated metabolismAUC decreased by 78%, Cmax decreased by 73%[3]Avoid concomitant use. If unavoidable, consider increasing the this compound dose.
Rosuvastatin (B1679574) (BCRP Substrate)Inhibition of BCRP transport by OsimertinibRosuvastatin AUC increased by 35%, Cmax increased by 72%[4]Use with caution. Monitor for signs of rosuvastatin-related adverse events.

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 probe substrate (e.g., Midazolam)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate HLMs, potassium phosphate buffer, and the this compound dilutions (or positive control/vehicle) at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).

  • Stop the reaction by adding cold acetonitrile or methanol.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.

In Vitro BCRP Inhibition Assay using Inside-Out Membrane Vesicles

Objective: To determine the IC50 of this compound on BCRP-mediated transport.

Materials:

  • This compound

  • Inside-out membrane vesicles from cells overexpressing human BCRP

  • BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)

  • ATP and AMP solutions

  • Assay buffer (e.g., MOPS-Tris buffer, pH 7.0)

  • Positive control inhibitor (e.g., Ko143)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the BCRP membrane vesicles, the [³H]-Estrone-3-sulfate probe substrate, and the this compound dilutions (or positive control/vehicle).

  • Pre-incubate the plate at 37°C.

  • Initiate transport by adding ATP to the test wells and AMP (as a negative control for ATP-dependent transport) to the control wells.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Stop the transport by adding ice-cold wash buffer and rapidly filter the contents of the wells through a filter plate.

  • Wash the filters with ice-cold wash buffer to remove unbound substrate.

  • Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the ATP-dependent transport by subtracting the counts in the AMP wells from the ATP wells.

  • Determine the percent inhibition of BCRP transport at each this compound concentration and calculate the IC50 value.

In Vivo Drug-Drug Interaction Study in a Rat Model

Objective: To evaluate the effect of a potential perpetrator drug (e.g., a strong CYP3A4 inducer like rifampicin) on the pharmacokinetics of this compound in rats.

Animal Model:

  • Male Sprague-Dawley rats are a commonly used model. However, it's important to note that there can be species differences in CYP enzyme expression and activity compared to humans.

Procedure:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the study.

  • Group Allocation: Randomly assign rats to two groups:

    • Group 1 (Control): Receives vehicle followed by this compound.

    • Group 2 (Test): Receives the perpetrator drug (e.g., rifampicin) for a specified period (e.g., daily for 4-7 days to achieve induction) followed by co-administration with this compound.

  • Dosing:

    • Administer the vehicle or perpetrator drug orally at the designated times.

    • On the final day of pre-treatment, administer a single oral dose of this compound to all rats.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after this compound administration.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of this compound (and any relevant metabolites) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for this compound in both groups, including Cmax, Tmax, AUC, and half-life (t½).

  • Data Interpretation: Compare the pharmacokinetic parameters between the control and test groups to determine the effect of the perpetrator drug on this compound's disposition. A significant decrease in AUC and Cmax in the rifampicin-treated group would indicate induction of this compound metabolism.

Mandatory Visualizations

EGFR_Signaling_Pathway EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

DDI_Workflow Start Suspected DDI with this compound InVitro In Vitro Assessment Start->InVitro CYP_Inhibition CYP Inhibition Assay (e.g., CYP3A4) InVitro->CYP_Inhibition Transporter_Interaction Transporter Interaction Assay (BCRP, P-gp) InVitro->Transporter_Interaction Risk_Assessment Clinical Risk Assessment ([I]/Ki Ratios) CYP_Inhibition->Risk_Assessment Transporter_Interaction->Risk_Assessment Low_Risk Low Risk of DDI Risk_Assessment->Low_Risk Below Threshold High_Risk Potential High Risk of DDI Risk_Assessment->High_Risk Above Threshold InVivo In Vivo Animal Study High_Risk->InVivo Clinical_Study Clinical DDI Study InVivo->Clinical_Study Management Develop Clinical Management Strategy Clinical_Study->Management

Caption: Workflow for investigating potential drug-drug interactions with this compound.

Dosimertinib_Metabolism_DDI cluster_GutLumen Gut Lumen cluster_Enterocyte Enterocyte cluster_Systemic Systemic Circulation cluster_Hepatocyte Hepatocyte Dosimertinib_Oral Oral this compound Dosimertinib_Intra Intracellular this compound Dosimertinib_Oral->Dosimertinib_Intra Absorption BCRP_Pgp BCRP/P-gp Dosimertinib_Intra->BCRP_Pgp Dosimertinib_Plasma This compound in Plasma Dosimertinib_Intra->Dosimertinib_Plasma To Circulation BCRP_Pgp->Dosimertinib_Oral Efflux Dosimertinib_Hepatic Hepatic this compound Dosimertinib_Plasma->Dosimertinib_Hepatic Hepatic Uptake CYP3A4 CYP3A4 Dosimertinib_Hepatic->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolism BCRP_Pgp_Inhibitor BCRP/P-gp Inhibitor BCRP_Pgp_Inhibitor->BCRP_Pgp Inhibits CYP3A4_Inducer CYP3A4 Inducer (e.g., Rifampicin) CYP3A4_Inducer->CYP3A4 Induces CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Itraconazole) CYP3A4_Inhibitor->CYP3A4 Inhibits

Caption: Key sites of potential drug-drug interactions affecting this compound pharmacokinetics.

References

Validation & Comparative

Dosimertinib vs. Osimertinib: A Comparative Analysis of Efficacy in T790M-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of dosimertinib and osimertinib (B560133), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation.

The emergence of the T790M "gatekeeper" mutation in the EGFR gene is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with NSCLC. Osimertinib, the first FDA-approved third-generation TKI, effectively targets this mutation. This compound (also known as BPI-7711 or rezivertinib) is a novel, deuterated third-generation EGFR TKI designed to improve upon the metabolic stability and safety profile of existing treatments. This guide synthesizes available preclinical data to compare the efficacy of these two inhibitors in T790M-positive models.

Data Presentation: Quantitative Comparison

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have demonstrated that both this compound and osimertinib exhibit potent, nanomolar-range inhibition of cell lines driven by EGFR T790M mutations.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Reference
H1975L858R/T790MNot explicitly stated in direct comparison~5-11[1]
BaF3L858R/T790M1.7Not explicitly stated in direct comparison[2]
PC9Exon 19 DeletionNot explicitly stated in direct comparison~8-17[1]

Note: Data for a direct head-to-head IC50 comparison in the same study is limited. The values presented are from different preclinical evaluations and should be interpreted with caution.

In Vivo Efficacy in T790M Xenograft Models

In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide crucial insights into a drug's anti-tumor activity in a living system.

A key preclinical study directly comparing this compound and osimertinib in xenograft models reported that this compound demonstrated comparable antitumor efficacy to osimertinib at lower dosages in both H1975 (L858R/T790M) and BaF3 (engineered T790M) cell-bearing models.[2] Furthermore, the study noted that this compound was associated with lower toxicity, as indicated by less significant body weight loss in the treated mice, even at higher doses.[3]

While detailed graphical data from this direct comparison is not publicly available, separate studies have extensively documented the potent anti-tumor activity of osimertinib in H1975 xenograft models, showing profound and sustained tumor regression in a dose-dependent manner.[1][4]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and osimertinib in NSCLC cell lines harboring the T790M mutation.

Methodology:

  • Cell Culture: T790M-positive NSCLC cell lines (e.g., NCI-H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of this compound and osimertinib is prepared in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 72 hours.

  • MTS Assay: An MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 values are then calculated by fitting the data to a dose-response curve using appropriate software.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and osimertinib in a T790M-positive NSCLC xenograft model.

Methodology:

  • Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: T790M-positive NSCLC cells (e.g., NCI-H1975) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound and osimertinib are administered orally at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.

Signaling Pathway and Mechanism of Action

Both this compound and osimertinib are third-generation, irreversible EGFR TKIs. They are designed to selectively target both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, which is associated with reduced toxicity.

The mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Third-Generation EGFR TKIs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition Osimertinib Osimertinib Osimertinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition by this compound and Osimertinib.

This diagram illustrates how both this compound and osimertinib inhibit the mutated EGFR, thereby blocking the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways that drive cancer cell proliferation and survival.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture T790M+ NSCLC Cell Lines (e.g., H1975) Drug_Treatment Treat with this compound or Osimertinib Cell_Culture->Drug_Treatment MTS_Assay MTS Assay for Cell Viability Drug_Treatment->MTS_Assay IC50_Determination Determine IC50 Values MTS_Assay->IC50_Determination Xenograft_Model Establish T790M+ Xenograft Model Drug_Administration Oral Administration of This compound or Osimertinib Xenograft_Model->Drug_Administration Tumor_Monitoring Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Monitoring Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Analysis

Caption: Preclinical experimental workflow for comparing TKI efficacy.

This workflow outlines the key steps in the preclinical evaluation of this compound and osimertinib, from in vitro cell-based assays to in vivo xenograft models, to determine and compare their anti-cancer efficacy.

References

Comparative toxicity profile of Dosimertinib and Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

Dosimertinib, a deuterated analogue of osimertinib, has been developed with the aim of improving upon the safety profile of its predecessor while maintaining robust anti-tumor efficacy. This guide provides a detailed comparison of the toxicity profiles of this compound and Osimertinib, drawing upon available preclinical and clinical data. The primary mechanism underlying this compound's potentially improved tolerability lies in its metabolic stability, which results in a significant reduction in the formation of the toxic metabolite AZ5104.

Executive Summary

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care for non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, its clinical use can be associated with a range of adverse events. Preclinical evidence strongly suggests that this compound offers a superior safety profile due to its unique metabolic properties. By strategically incorporating deuterium, the metabolic shunting towards the formation of the toxic metabolite AZ5104 is significantly curtailed. This guide will delve into the quantitative preclinical data, outline the experimental methodologies, and provide a visual representation of the relevant biological pathways and experimental workflows.

Preclinical Toxicity Comparison

Preclinical studies form the cornerstone of our current understanding of this compound's toxicity profile and its comparison with Osimertinib.

In Vitro Metabolism and Metabolite Formation

A key differentiator between this compound and Osimertinib is their metabolic fate. Osimertinib is metabolized to AZ5104, a metabolite known to contribute to toxicity.[1][2] Preclinical in vitro studies have demonstrated a significant reduction in the formation of the corresponding deuterated metabolite (AZ5104-D2) from this compound.

Table 1: Comparative In Vitro Metabolite Formation

CompoundSpecies Liver MicrosomesIncubation TimeMetabolite Concentration (nM)
This compoundRat, Dog, Monkey, Human, Mouse60 min< 1.0 (AZ5104-D2)
OsimertinibRat60 min54.7 (AZ5104)

Data sourced from a 2021 preclinical study.[1]

In Vivo Toxicity Observations

Consistent with the in vitro findings, preclinical in vivo studies have indicated a favorable toxicity profile for this compound compared to Osimertinib. In xenograft models, this compound was well-tolerated and did not lead to significant body weight loss, even at high doses.[1]

In contrast, preclinical toxicology studies of Osimertinib, as outlined in regulatory filings, have revealed a toxicity profile consistent with other EGFR inhibitors.[3] These studies, conducted in mice, rats, and dogs, identified several target organs for toxicity.

Table 2: Summary of Preclinical Toxicology Findings for Osimertinib

Study TypeSpeciesKey Findings
General ToxicologyRats, DogsToxicities consistent with other EGFR inhibitors.
Reproductive ToxicityRatsEffects on male and female reproductive organs, including decreased corpora lutea, decreased signs of estrus, spermatid atrophy, and retention. Increased pre-implantation loss.
Cardiovascular SafetyGuinea pigs, DogsEquivocal findings of decreased cardiac contractility. Potential for QTc prolongation.

Information sourced from FDA regulatory documents.[3]

Clinical Toxicity Profile of Osimertinib

The clinical safety profile of Osimertinib has been well-characterized through extensive clinical trials and real-world use. The most common adverse reactions are generally manageable, though more severe toxicities can occur.

Table 3: Common Adverse Reactions to Osimertinib (Occurring in ≥20% of Patients)

Adverse ReactionFrequency
Diarrhea40.2% - 60%
Rash39.0% - 59%
Paronychia / Nail Toxicity26.8% - 39%
Dry Skin36% - 38%
Stomatitis29% - 54.55%
Fatigue16% - 51.52%
Decreased Appetite24%
Cough22%
Nausea20%
Anemia16% - 80%
Thrombocytopenia65%
Hypoalbuminemia90%
Increased Creatinine60%

Data compiled from multiple clinical trials and real-world studies.[4][5]

Serious Adverse Reactions:

More severe, though less frequent, adverse events associated with Osimertinib include:

  • Interstitial Lung Disease (ILD) / Pneumonitis: Reported in a notable percentage of patients, with a small fraction being fatal.[6]

  • QTc Interval Prolongation: Can occur and requires monitoring.[6]

  • Cardiomyopathy and Heart Failure: Cases of reduced ejection fraction and heart failure have been reported.[7]

  • Myelosuppression: Rare but life-threatening cases of severe myelosuppression have been documented.[4][8]

As of the latest available information, clinical data on the adverse event profile of this compound from its Phase I trials are not yet published.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to assess toxicity, the following diagrams are provided.

EGFR Signaling Pathway

Both this compound and Osimertinib are irreversible inhibitors of mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of mutant EGFR signaling by this compound and Osimertinib.

Conceptual Preclinical Toxicology Workflow

The assessment of drug toxicity follows a structured workflow, from in vitro assays to in vivo animal studies, before proceeding to human clinical trials.

Preclinical_Toxicity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Studies cluster_clinical Clinical Trials Metabolism Metabolism Assays (e.g., Liver Microsomes) Dose_Finding Dose Range-Finding (Maximum Tolerated Dose) Metabolism->Dose_Finding Cell_Viability Cell Viability Assays (e.g., Wild-Type Cell Lines) Cell_Viability->Dose_Finding Repeat_Dose Repeat-Dose Toxicity (e.g., 28-day study) Dose_Finding->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose->Safety_Pharm Repro_Tox Reproductive Toxicology Repeat_Dose->Repro_Tox Phase_I Phase I (Safety in Humans) Safety_Pharm->Phase_I Repro_Tox->Phase_I

Caption: A generalized workflow for preclinical toxicology assessment.

Experimental Protocols

The following provides an overview of the methodologies typically employed in the preclinical evaluation of kinase inhibitors like this compound and Osimertinib.

In Vitro Metabolism Assay
  • Objective: To determine the metabolic stability of a compound and identify its major metabolites.

  • Methodology:

    • The test compound (this compound or Osimertinib) is incubated with liver microsomes from various species (e.g., human, rat, dog, monkey, mouse) in the presence of NADPH.

    • Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction is quenched, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the parent compound and identify and quantify any metabolites formed.

Repeat-Dose Oral Toxicity Study in Rodents (e.g., 28-Day Study)
  • Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration over a 28-day period.

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.[9]

    • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, and high) of the test substance are included.[10]

    • Administration: The test substance is administered orally (e.g., by gavage) once daily for 28 consecutive days.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[11]

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[11]

    • Anatomical Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are collected for histopathological examination.[9]

Safety Pharmacology Studies
  • Objective: To assess the potential effects of a drug candidate on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[12][13]

  • Methodology:

    • Cardiovascular: In vivo studies in conscious, telemetered animals (e.g., dogs) to monitor electrocardiogram (ECG), blood pressure, and heart rate. In vitro assays, such as the hERG assay, are used to assess the potential for QT interval prolongation.[13]

    • Central Nervous System (CNS): A functional observational battery (FOB) in rodents is used to evaluate changes in behavior, coordination, and motor activity.[13]

    • Respiratory System: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume.[13]

Conclusion

The available preclinical data strongly support the hypothesis that this compound possesses a more favorable toxicity profile than Osimertinib, primarily due to a significant reduction in the formation of the toxic metabolite AZ5104. While the clinical adverse event profile of Osimertinib is well-documented and includes a range of manageable to severe toxicities, the clinical safety of this compound is still under investigation in Phase I trials. The forthcoming clinical data for this compound will be crucial in confirming whether its improved preclinical safety profile translates into a tangible clinical benefit for patients with EGFR-mutated NSCLC.

References

Validating Dosimertinib's Impact on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving. Dosimertinib, a deuterated analogue of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Osimertinib, has emerged as a promising clinical candidate.[1][2][3] This guide provides an objective comparison of this compound's performance with other EGFR inhibitors, focusing on the validation of its effects on downstream signaling pathways, supported by available preclinical data.

Mechanism of Action: Targeting the Core of Oncogenic Signaling

This compound, like its predecessor Osimertinib, is an irreversible inhibitor of EGFR, designed to target both the common sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][4] By binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, these inhibitors block the autophosphorylation of the receptor. This action is critical as it prevents the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are pivotal for cancer cell proliferation, survival, and differentiation.[5][6] The deuteration of this compound is intended to improve its pharmacokinetic profile and potentially reduce toxicity compared to Osimertinib.[1][2][4]

Comparative Efficacy: In Vitro Inhibition of EGFR Kinase Activity

Preclinical studies have demonstrated this compound's potent inhibitory activity against various EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (referred to as compound 2h in the cited study) and Osimertinib against a panel of EGFR kinase variants.

CompoundEGFR del19/T790M (nM)EGFR L858R/T790M (nM)EGFR wt (nM)
This compound (2h) 1.1 ± 0.21.7 ± 0.345.3 ± 5.6
Osimertinib 1.3 ± 0.12.1 ± 0.448.7 ± 6.2

Data sourced from a preclinical study.[2] Lower IC50 values indicate greater potency.

Downstream Signaling Pathway Inhibition: A Head-to-Head Look

Validation of an EGFR inhibitor's efficacy extends beyond direct enzyme inhibition to its ability to suppress downstream signaling in cancer cells. While direct quantitative IC50 values for the inhibition of downstream signaling proteins by this compound are not yet widely available in the public domain, qualitative analyses provide compelling evidence of its potency.

A key preclinical study directly compared the effects of this compound and Osimertinib on the phosphorylation of EGFR (p-EGFR) and a critical downstream effector, ERK (p-ERK), in the H1975 NSCLC cell line, which harbors the L858R/T790M double mutation. Western blot analysis revealed that this compound more potently inhibited the phosphorylation of both EGFR and ERK compared to Osimertinib at the same concentrations.

Qualitative Comparison of Downstream Signaling Inhibition in H1975 Cells

ConcentrationThis compound (p-EGFR / p-ERK)Osimertinib (p-EGFR / p-ERK)
10 nM Strong InhibitionModerate Inhibition
50 nM Complete InhibitionStrong Inhibition
100 nM Complete InhibitionComplete Inhibition

This qualitative summary is based on the interpretation of Western blot data from the "Discovery of this compound..." publication.[4]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach for validating these findings, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits

EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_WB Western Blot Steps A 1. Cell Culture (e.g., H1975 NSCLC cells) B 2. Treatment (this compound vs. Alternatives) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot D->E G SDS-PAGE E->G F 6. Data Analysis (Densitometry) H Protein Transfer G->H I Antibody Incubation (p-EGFR, p-ERK, p-AKT) H->I J Detection I->J J->F

A typical workflow for a Western Blot experiment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of this compound and other EGFR TKIs against purified EGFR kinase domains.

Methodology:

  • Reagents and Materials: Recombinant human EGFR proteins (wild-type and various mutant forms), ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and the test compounds (this compound, Osimertinib, etc.).

  • Procedure:

    • The recombinant EGFR enzyme is incubated with varying concentrations of the test inhibitor in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Western Blot Analysis for Downstream Signaling

Objective: To assess the inhibitory effect of this compound and its alternatives on the phosphorylation of EGFR and its downstream signaling proteins in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M) are cultured to approximately 80% confluency.

    • Cells are serum-starved for several hours to reduce basal signaling.

    • Cells are then treated with a range of concentrations of this compound, Osimertinib, or other EGFR inhibitors for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-p-ERK, anti-p-AKT) and their total protein counterparts.

  • Detection and Analysis:

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

The available preclinical data indicates that this compound is a highly potent EGFR inhibitor with a promising profile for the treatment of NSCLC.[1][2][4] Its deuterated structure appears to confer a slight advantage in in vitro kinase inhibition and a more pronounced superiority in suppressing downstream signaling pathways in cellular models when compared directly to Osimertinib.[2][4] Further quantitative studies are needed to fully elucidate the comparative cellular potencies of this compound against a broader range of EGFR inhibitors. The experimental protocols outlined here provide a robust framework for such future investigations, which will be critical in defining the clinical potential of this next-generation EGFR TKI.

References

Comparative Kinase Selectivity Profile of Dosimertinib

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase cross-reactivity profile of Dosimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with its structural analog, Osimertinib (B560133). This compound, a deuterated version of Osimertinib, is designed to offer a more favorable pharmacokinetic and toxicity profile.[1][2] Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects and identifying opportunities for therapeutic window enhancement.

Executive Summary

This compound is a highly potent and selective irreversible inhibitor of EGFR, particularly against mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.[1][2] Its development was motivated by the need to reduce the formation of the primary toxic metabolite of Osimertinib, AZ5104, thereby potentially improving the safety profile.[1] While direct, publicly available kinome-wide screening data for this compound is limited, its structural identity to Osimertinib suggests a very similar off-target profile. This guide leverages available data for Osimertinib to infer the cross-reactivity of this compound, presenting a valuable resource for researchers in the field.

Kinase Selectivity Profile: this compound vs. Osimertinib

Due to the limited availability of a comprehensive public kinome scan for this compound, the following table summarizes the known off-target kinases for Osimertinib. Given that this compound is a deuterated analog of Osimertinib, a similar cross-reactivity profile is anticipated. The data presented below for Osimertinib is based on computational predictions and molecular docking studies.[3]

Kinase FamilyPotential Off-Target KinaseMethod of IdentificationReference
Tyrosine KinaseJanus kinase 3 (JAK3)Molecular Docking[3]
Tyrosine KinaseLymphocyte-specific protein tyrosine kinase (LCK)Molecular Docking[3]
Tyrosine KinaseProto-oncogene tyrosine-protein kinase SrcMolecular Docking[3]
Serine/Threonine KinaseMitogen-activated protein kinases (MAPKs)Molecular Docking[3]
Serine/Threonine KinaseCell division protein kinase 2 (CDK2)Molecular Docking[3]

Signaling Pathway Context: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway, which is aberrantly activated in certain cancers, and the point of inhibition by this compound. Understanding this pathway is essential for appreciating the rationale behind targeting EGFR and the importance of inhibitor selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds and Activates This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is paramount in preclinical drug development. Various biochemical and cell-based assays are employed to assess the inhibitory activity against a broad panel of kinases.

Kinome Scanning (e.g., KINOMEscan™)

This high-throughput competition binding assay is a gold standard for profiling inhibitor selectivity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Generalized Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.

  • Washing: Unbound kinase and test compound are removed by washing the beads.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag. The results are compared to a control reaction without the test compound to determine the percent inhibition.

  • Data Analysis: The data is used to calculate dissociation constants (Kd) or IC50 values, providing a quantitative measure of the inhibitor's affinity for each kinase in the panel.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_quantification Quantification Beads Streptavidin Beads Incubation Incubation of Beads, Ligand, Kinase & Inhibitor Beads->Incubation Ligand Biotinylated Ligand Ligand->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Inhibitor Test Inhibitor (this compound) Inhibitor->Incubation Wash Wash to remove unbound components Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify kinase via qPCR of DNA tag Elution->qPCR

Caption: Generalized workflow for the KINOMEscan assay.

Cellular Kinase Inhibition Assays

These assays measure the ability of an inhibitor to block the activity of a specific kinase within a cellular context.

Principle: Cells are treated with the inhibitor, and the phosphorylation of a known downstream substrate of the target kinase is measured. A reduction in substrate phosphorylation indicates inhibition of the kinase.

Generalized Protocol:

  • Cell Culture: A cell line expressing the kinase of interest is cultured under appropriate conditions.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.

  • Detection of Phosphorylation: The level of phosphorylation of the target substrate is quantified using methods such as:

    • Western Blotting: Using a phospho-specific antibody.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A high-throughput method using phospho-specific antibodies.

    • Flow Cytometry: For intracellular staining with phospho-specific antibodies.

  • Data Analysis: The results are used to determine the IC50 value, representing the concentration of the inhibitor required to reduce the phosphorylation of the substrate by 50%.

Conclusion

This compound represents a promising therapeutic agent with high potency and selectivity for mutant EGFR. While a direct, comprehensive cross-reactivity profile for this compound is not yet publicly available, its structural similarity to Osimertinib provides a strong basis for predicting its off-target interactions. The methodologies outlined in this guide are fundamental to the characterization of kinase inhibitors and are essential for a thorough evaluation of their selectivity and potential clinical utility. Further studies providing a head-to-head kinome-wide comparison of this compound and Osimertinib will be invaluable to the scientific community.

References

Deuteration Enhances Metabolic Stability: A Comparative Analysis of Dosimertinib and Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing metabolic stability is a critical step in enhancing a drug candidate's pharmacokinetic profile. This guide provides a detailed comparison of the metabolic stability of Dosimertinib and its parent compound, Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By strategically replacing hydrogen atoms with deuterium, this compound exhibits a significantly improved metabolic profile, leading to enhanced systemic exposure.

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. However, its metabolism, primarily mediated by cytochrome P450 enzymes, can lead to the formation of metabolites and impact its overall efficacy and safety profile. This compound, a deuterated version of Osimertinib, has been engineered to mitigate these metabolic liabilities. This comparison delves into the experimental data that underscores the superior metabolic stability of this compound.

Comparative Pharmacokinetic Parameters

The strategic deuteration of Osimertinib to create this compound results in a notable improvement in its pharmacokinetic properties. This enhancement is primarily attributed to the kinetic isotope effect, which slows down the rate of metabolic reactions at the deuterated sites. The following table summarizes the key pharmacokinetic parameters of both compounds in rats, providing a clear quantitative comparison of their in vivo performance.

ParameterThis compound (12 mg/kg, oral)Osimertinib (10 mg/kg, oral)Fold Change (this compound vs. Osimertinib)
Cmax (ng/mL) 459 ± 151~300[1]~1.5x
AUC0-t (ng·h/mL) 6010 ± 1162--
t1/2 (h) 7.5 ± 1.5--

Note: Direct head-to-head comparative data for all parameters under identical experimental conditions can be challenging to consolidate from separate studies. The Osimertinib Cmax value is an approximation from a study in Sprague-Dawley rats.[1] The data for this compound is from a study in rats.

The data clearly indicates that this compound achieves a higher maximum plasma concentration (Cmax) compared to Osimertinib, suggesting improved bioavailability and/or reduced first-pass metabolism.

The Impact of Deuteration on Metabolic Pathways

Osimertinib is primarily metabolized by CYP3A4 enzymes in the liver, with two major active metabolites, AZ5104 and AZ7550, formed through demethylation.[2] The deuteration in this compound specifically targets the metabolically active sites, thereby inhibiting the formation of these metabolites. This leads to a higher systemic exposure of the parent drug.

Osimertinib Osimertinib Metabolism Metabolism (CYP3A4) Osimertinib->Metabolism This compound This compound Deuteration Deuteration (Kinetic Isotope Effect) This compound->Deuteration AZ5104 AZ5104 (Active Metabolite) Metabolism->AZ5104 AZ7550 AZ7550 (Active Metabolite) Metabolism->AZ7550 Reduced_Metabolism Reduced Metabolism Deuteration->Reduced_Metabolism inhibits Increased_Exposure Increased Systemic Exposure (AUC, Cmax) Reduced_Metabolism->Increased_Exposure leads to

Metabolic pathway of Osimertinib and the effect of deuteration.

Experimental Protocols

The metabolic stability of both this compound and Osimertinib is typically assessed using in vitro microsomal stability assays. These assays provide crucial data on the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism by liver enzymes.

Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (this compound, Osimertinib)

  • Pooled human or rat liver microsomes

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (Vinc / P) * (0.693 / t1/2) , where Vinc is the incubation volume and P is the protein concentration.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compounds Prepare Test Compounds and Controls Mix Mix Compounds and Microsomes Prep_Compounds->Mix Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Initiate Initiate Reaction (add NADPH) Pre_Incubate->Initiate Time_Points Incubate and Collect Time Points Initiate->Time_Points Terminate Terminate Reaction (add Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t1/2 and CLint LCMS->Data_Analysis

Experimental workflow for a microsomal stability assay.

References

Efficacy of Dosimertinib in Osimertinib-Resistant NSCLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of resistance to osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of dosimertinib, a deuterated analog of osimertinib, and other emerging therapeutic strategies aimed at overcoming osimertinib resistance. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and early clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound is a novel, deuterated version of osimertinib. The strategic replacement of hydrogen atoms with deuterium (B1214612) is designed to alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a more favorable toxicity profile compared to its parent compound.[1][2][3][4] Preclinical studies have indicated that this compound exhibits robust in vivo antitumor efficacy and may have lower toxicity than osimertinib.[1][2][3][4] It has received approval for a Phase I clinical trial in China.[1][2][3]

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and alternative therapeutic strategies in preclinical models of EGFR-mutant and osimertinib-resistant NSCLC.

Table 1: In Vitro Efficacy of Investigational EGFR TKIs

CompoundTarget EGFR MutationCell LineIC50 (nM)Reference
This compound L858R/T790MNot Specified1.7[1]
Osimertinib Exon 19 deletionLoVo12.92[5]
L858R/T790MLoVo11.44[5]
Wild-Type EGFRLoVo493.8[5]
BBT-176 19Del/T790M/C797SBa/F349
BLU-945 Triple-mutant EGFRNot SpecifiedSub-nanomolar[6]

Table 2: In Vivo Efficacy of Investigational Therapies

TherapyModelKey Efficacy EndpointReference
This compound H1975 and BaF3 xenograftsComparable antitumor efficacy to osimertinib at lower dosages[1]
Osimertinib PC-9 xenograftsSignificant tumor suppression
Osimertinib + Savolitinib MET-amplified NSCLC PDX model84% tumor regression (Savolitinib 15 mg/kg + Osimertinib 10 mg/kg)[7][8]
Amivantamab + Lazertinib Osimertinib-resistant, chemotherapy-naïve NSCLC patients33% Objective Response Rate[9]
Patritumab Deruxtecan EGFR-mutated metastatic NSCLC40.2% Objective Response Rate[10]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular pathways is crucial for the development of effective therapies against osimertinib-resistant NSCLC.

EGFR_Signaling_and_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Drug Intervention & Resistance EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Osimertinib Osimertinib Osimertinib->P Inhibits This compound This compound This compound->P Inhibits C797S_Mutation C797S Mutation C797S_Mutation->Osimertinib Blocks Binding MET_Amplification MET Amplification MET_Amplification->Proliferation_Survival Bypass Pathway 4th_Gen_TKIs 4th Gen TKIs 4th_Gen_TKIs->C797S_Mutation Overcomes MET_Inhibitors MET Inhibitors MET_Inhibitors->MET_Amplification Inhibits

Caption: EGFR signaling, mechanisms of osimertinib resistance, and points of intervention for novel therapies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of EGFR inhibitors on NSCLC cell lines.

MTT_Assay_Workflow Cell_Seeding 1. Seed NSCLC cells in 96-well plates Drug_Treatment 2. Treat with serial dilutions of EGFR inhibitor Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 7. Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the IC50 of EGFR inhibitors using an MTT assay.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., H1975, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., osimertinib) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the absorbance against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[11][12][13][14]

Protocol 2: In Vivo Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of EGFR inhibitors in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., H1975) suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control orally once daily for a specified period (e.g., 21 days).

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.

  • Pharmacodynamic Analysis: A subset of tumors can be collected at various time points for pharmacodynamic analysis (e.g., Western blot for p-EGFR).[8][15][16][17][18][19]

Protocol 3: Western Blot for Phospho-EGFR (p-EGFR)

This protocol is used to determine the extent of EGFR signaling inhibition.

Methodology:

  • Cell Lysis: Treat NSCLC cells with the EGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) for normalization.[20][21][22][23][24]

Protocol 4: Immunohistochemistry (IHC) for Cleaved PARP (cPARP)

This protocol is used to assess apoptosis in tumor tissue.

Methodology:

  • Tissue Preparation: Fix tumor tissues from xenograft models in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning and Deparaffinization: Cut 4-5 µm sections and mount them on slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against cleaved PARP overnight at 4°C.

  • Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.[25][26][27]

Conclusion

This compound shows promise as a next-generation EGFR TKI with a potentially improved safety profile. However, its efficacy in the context of osimertinib resistance, particularly against the C797S mutation, requires further investigation. The landscape of therapies for osimertinib-resistant NSCLC is rapidly evolving, with fourth-generation TKIs and combination strategies demonstrating significant preclinical and early clinical activity. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the continued research and development of more effective treatments for this patient population.

References

In Vivo Showdown: Dosimertinib Versus Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, Dosimertinib, a deuterated third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a promising agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations. This guide provides an objective in vivo comparison of this compound and traditional chemotherapy, offering a comprehensive overview of their respective efficacy, mechanisms of action, and safety profiles to inform preclinical and clinical research strategies.

Note to the reader: Direct head-to-head in vivo experimental data comparing this compound and chemotherapy is not yet publicly available. This guide leverages preclinical data for this compound and extensive clinical trial data for its parent compound, Osimertinib (B560133), as a surrogate for comparison against standard platinum-based chemotherapy.

Executive Summary

This compound, a structurally optimized version of Osimertinib, demonstrates robust anti-tumor activity in preclinical models of EGFR-mutated NSCLC.[1][2][3][4] Preclinical evidence suggests that this compound achieves comparable tumor growth inhibition to Osimertinib at similar or even lower dosages, with a potentially improved safety profile due to reduced formation of toxic metabolites.[1][2][3]

In the absence of direct comparative studies, clinical data from trials such as FLAURA2 and COMPEL, which evaluate Osimertinib against or in combination with chemotherapy, provide valuable insights.[5][6][7][8][9][10] These trials consistently demonstrate the superior efficacy of EGFR-targeted therapy over traditional chemotherapy in patient populations with EGFR mutations, highlighting the paradigm shift towards personalized medicine in NSCLC.

Mechanism of Action: Targeted Inhibition vs. Cytotoxicity

The fundamental difference between this compound and traditional chemotherapy lies in their mechanism of action.

This compound: As a third-generation EGFR-TKI, this compound selectively and irreversibly binds to the mutant forms of the EGFR protein, including the T790M resistance mutation. This targeted inhibition blocks the downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[11]

Platinum-Based Chemotherapy (e.g., Cisplatin (B142131), Carboplatin): These agents exert their cytotoxic effects through a non-targeted mechanism.[11] After entering the cell, they form platinum-DNA adducts, creating intra- and inter-strand cross-links. This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells, including both cancerous and healthy cells.[12][13][14]

cluster_this compound This compound: Targeted EGFR Inhibition cluster_chemo Chemotherapy: Non-Targeted Cytotoxicity This compound This compound Mutant EGFR Mutant EGFR This compound->Mutant EGFR Inhibits Signaling Pathways (PI3K/AKT, MAPK) Signaling Pathways (PI3K/AKT, MAPK) Mutant EGFR->Signaling Pathways (PI3K/AKT, MAPK) Activates Tumor Cell Proliferation & Survival Tumor Cell Proliferation & Survival Signaling Pathways (PI3K/AKT, MAPK)->Tumor Cell Proliferation & Survival Promotes Chemotherapy Chemotherapy DNA DNA Chemotherapy->DNA Binds to DNA Damage & Cross-linking DNA Damage & Cross-linking DNA->DNA Damage & Cross-linking Leads to Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Damage & Cross-linking->Cell Cycle Arrest & Apoptosis Induces

Figure 1. Contrasting mechanisms of action for this compound and chemotherapy.

Preclinical Efficacy of this compound

In vivo studies using xenograft models of human NSCLC have demonstrated the potent anti-tumor efficacy of this compound. The following table summarizes key findings from these preclinical investigations.

Parameter This compound Reference Compound (Osimertinib) Animal Model Key Findings
Tumor Growth Inhibition (TGI) 72.94% at 1.5 mg/kgComparable to this compound at 1.5 mg/kgH1975 (L858R/T790M EGFR) XenograftThis compound demonstrates robust, dose-dependent anti-tumor activity.[2]
97.62% at 3 mg/kg-
76.3% at 2.5 mg/kg-BaF3 (Δ19del/T790M EGFR) XenograftStrong tumor growth suppression observed.[2]
104.1% at 5 mg/kg-

Clinical Efficacy: Osimertinib as a Proxy for Comparison with Chemotherapy

The FLAURA2 and COMPEL clinical trials provide the most relevant clinical data for comparing the efficacy of an EGFR-TKI like Osimertinib with standard chemotherapy.

Clinical Trial Treatment Arms Patient Population Key Efficacy Outcomes
FLAURA2 Osimertinib + Chemotherapy vs. Osimertinib MonotherapyFirst-line treatment of EGFR-mutated advanced NSCLC- Progression-Free Survival (PFS): Median PFS of 25.5 months for the combination vs. 16.7 months for Osimertinib alone (HR: 0.62).[15] - Overall Survival (OS): Median OS of 47.5 months for the combination vs. 37.6 months for Osimertinib alone (HR: 0.77).[9][15][16][17]
COMPEL Osimertinib + Chemotherapy vs. Placebo + ChemotherapyEGFR-mutated advanced NSCLC with progression on first-line Osimertinib- Progression-Free Survival (PFS): Median PFS of 8.4 months for Osimertinib + Chemo vs. 4.4 months for Chemo alone (HR: 0.43).[6][7][8][10] - Overall Survival (OS): Median OS of 15.9 months for Osimertinib + Chemo vs. 9.8 months for Chemo alone (HR: 0.71).[6][7][8][10]

These results strongly suggest that a targeted therapy approach, as exemplified by Osimertinib, offers significant clinical benefits over or in addition to traditional chemotherapy for patients with EGFR-mutated NSCLC.

Experimental Protocols

Preclinical Xenograft Model for this compound Efficacy

A standardized workflow for evaluating the in vivo efficacy of novel compounds like this compound is crucial for generating reproducible data.

Cell_Culture Human NSCLC Cell Culture (e.g., H1975, BaF3) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-defined Volume Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage with This compound, Vehicle, or Reference Compound Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tumor Analysis Monitoring->Endpoint

Figure 2. Standard workflow for a preclinical xenograft study.

Methodology:

  • Cell Lines: Human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, BaF3 for Δ19del/T790M) are cultured under standard conditions.[2]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound (or a reference compound/vehicle) is administered daily via oral gavage at specified doses (e.g., 0.75, 1.5, 3 mg/kg).[2]

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study concludes when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Clinical Trial Protocol: FLAURA2

Objective: To assess the efficacy and safety of Osimertinib plus chemotherapy versus Osimertinib monotherapy in patients with previously untreated, locally advanced or metastatic EGFR-mutated NSCLC.[9][16]

Study Design: A global, open-label, randomized Phase III trial.[9][16]

Patient Population: 557 patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.[9][16]

Treatment Arms: [9][16]

  • Combination Arm: Osimertinib (80 mg daily) plus pemetrexed (B1662193) and either cisplatin or carboplatin.

  • Monotherapy Arm: Osimertinib (80 mg daily).

Primary Endpoint: Progression-free survival.[9][16]

Key Secondary Endpoint: Overall survival.[9][16]

Safety and Tolerability

This compound: Preclinical studies indicate that this compound has a more favorable safety profile than Osimertinib, with lower toxicity.[1][3][4] This is attributed to the deuterium (B1214612) substitution, which is designed to slow down the metabolic processes that produce toxic metabolites like AZ5104.[1]

Chemotherapy: The use of platinum-based chemotherapy is often limited by significant toxicities.[11] Common adverse effects include nausea, vomiting, nephrotoxicity, and myelosuppression.[12][18] These side effects are a direct consequence of the non-specific cytotoxic action of these drugs on rapidly dividing healthy cells.

Conclusion for the Research Community

This compound represents a promising advancement in the targeted therapy of EGFR-mutated NSCLC, with preclinical data suggesting robust efficacy and an improved safety profile. While direct comparative in vivo studies against chemotherapy are lacking, the extensive clinical evidence for Osimertinib strongly supports the superiority of EGFR-TKI therapy in this specific patient population.

Future preclinical research should focus on head-to-head comparisons of this compound with standard-of-care chemotherapy regimens in various EGFR-mutant NSCLC models. Additionally, exploring combination strategies involving this compound and other targeted agents or immunotherapies could unveil synergistic effects and further enhance therapeutic outcomes. As this compound progresses through clinical trials, the research community eagerly awaits data that will solidify its position in the treatment algorithm for EGFR-mutated NSCLC.

References

Assessing the Therapeutic Window of Dosimertinib versus Osimertinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2] Its high potency and selectivity have translated into significant clinical benefits. However, toxicities associated with its metabolite, AZ5104, present a clinical challenge.[1][3][4] Dosimertinib, a deuterated analogue of Osimertinib, has been developed to mitigate this issue by improving metabolic stability and reducing the formation of toxic metabolites, potentially leading to a wider therapeutic window.[1][3][4] This guide provides a detailed comparison of the preclinical data available for this compound and Osimertinib to assess their relative therapeutic windows.

Mechanism of Action

Both Osimertinib and this compound are irreversible third-generation EGFR-TKIs. They selectively target and covalently bind to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[5][6] This irreversible binding effectively blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[7] The deuteration of this compound is designed to slow down its metabolism, specifically the demethylation that leads to the formation of the toxic metabolite AZ5104, without altering its fundamental mechanism of action.[1][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound/ Osimertinib This compound->EGFR Irreversibly Inhibits (Mutant Selective) EGF EGF EGF->EGFR Binds

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by this compound/Osimertinib.

Comparative Efficacy Data

In Vitro Potency

Preclinical studies have demonstrated that this compound possesses comparable potency to Osimertinib against EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

TargetThis compound IC50 (nM)Osimertinib IC50 (nM)
EGFR L858R/T790M1.7[3]1.8 ± 0.3[3]
EGFR (Wild-Type)Data not available~493.8
EGFR ex19delData not available~12.92
EGFR L858RData not availableData not available
EGFR ex19del/T790MData not available~11.44

Table 1: In Vitro Kinase Inhibition (IC50) Data. Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis from available preclinical research.

In Vivo Efficacy

In vivo studies using xenograft models of human NSCLC have shown that this compound has robust anti-tumor activity, comparable to that of Osimertinib. Notably, some studies suggest that this compound may achieve similar efficacy at lower doses.

Preclinical ModelKey Findings for this compoundKey Findings for Osimertinib
H1975 (L858R/T790M) XenograftComparable antitumor efficacy to Osimertinib.[3]Significant and sustained tumor growth inhibition.[8]
BaF3 (EGFR-mutant) XenograftDemonstrated comparable antitumor efficacy to Osimertinib at lower dosages.[3]Induces tumor regression.[9]
PC9 (ex19del) Brain Metastases ModelData not availableInduced sustained tumor regression.[6][10]

Table 2: Comparative In Vivo Efficacy in Xenograft Models.

Comparative Safety and Pharmacokinetics

The primary rationale for the development of this compound is its potential for an improved safety profile. This is attributed to the deuterium (B1214612) substitution, which is intended to slow the metabolic conversion of the parent drug to its toxic metabolite, AZ5104.

ParameterThis compoundOsimertinib
Metabolism Slower metabolism due to deuteration, leading to reduced formation of the toxic metabolite AZ5104.[1][3]Metabolized to AZ5104 and AZ7550, with AZ5104 being a key contributor to toxicity.
Pharmacokinetics (PK) Favorable PK profiles observed in preclinical studies.[1][3][4]Well-characterized PK profile with good oral bioavailability.
Preclinical Toxicity Lower toxicity than Osimertinib observed in preclinical studies, with less body weight loss in animal models.[3]Dose-limiting toxicities observed in preclinical and clinical studies, including diarrhea, rash, and interstitial lung disease.
Clinical Trials Approved for Phase I clinical trials in China (CXHL2000060, CXHL2000061).[1][3][4]Extensively studied in numerous clinical trials (e.g., AURA, FLAURA, ADAURA) leading to global approval.[11][12][13]

Table 3: Comparative Safety and Pharmacokinetic Profile.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of this compound or Osimertinib for 72h A->B C Add MTT reagent to each well B->C D Incubate for 4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate IC50 values from dose-response curves F->G Xenograft_Model_Workflow A Subcutaneously implant human NSCLC cells (e.g., NCI-H1975) into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, this compound, Osimertinib) B->C D Administer compounds orally at specified doses and schedule C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F Continue treatment for a defined period or until tumors in the control group reach a predetermined size E->F G Calculate Tumor Growth Inhibition (TGI) F->G

References

Benchmarking Dosimertinib: A Comparative Analysis Against Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new generation of Epidermal Growth Factor Receptor (EGFR) inhibitors is redefining treatment paradigms. This guide provides a comprehensive benchmark of Dosimertinib, a novel deuterated EGFR inhibitor, against other leading next-generation inhibitors such as Osimertinib (B560133), Lazertinib, and Almonertinib. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitory activity, mechanisms of action, and resistance profiles, supported by experimental data.

Mechanism of Action and Inhibitory Profile

This compound, like other third-generation EGFR tyrosine kinase inhibitors (TKIs), is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] Preclinical studies indicate that this compound demonstrates robust in vivo antitumor efficacy with a favorable pharmacokinetic profile and potentially lower toxicity compared to its non-deuterated counterpart, Osimertinib.[2][3][4] This improved safety profile is attributed to the deuterium (B1214612) substitution, which can alter metabolic pathways and reduce the formation of toxic metabolites.[3][4]

Next-generation EGFR inhibitors, including this compound, Osimertinib, Lazertinib, and Almonertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[5][6][7] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][9][10]

Comparative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and other next-generation EGFR inhibitors against various EGFR mutations and cell lines.

Inhibitor EGFR del19/T790M (nM) EGFR L858R/T790M (nM) EGFR del19 (nM) EGFR L858R (nM) Wild-Type EGFR (nM) Reference
This compound 3.51.7--243.9 (A431 cells)[3][11]
Osimertinib ~1128-1712.92461-650[12][13][14]
Lazertinib 1.72520.676[15][16]
Almonertinib 0.210.29--3.39[7][17]
Table 1: Comparative in vitro kinase inhibition (IC50 values) against common EGFR mutations.
Cell Line EGFR Mutation This compound IC50 (nM) Osimertinib IC50 (nM) Lazertinib GI50 (nM) Almonertinib IC50 (nM) Reference
H1975 L858R/T790M28.45-116208.7 (A-431)[11][14][16][18]
PC9 del19-8-175-[14][16]
BaF3 EGFR-del19/T790M del19/T790M3.5---[11]
BaF3 EGFR-L858R/T790M L858R/T790M18.0---[11]
Table 2: Comparative inhibition of cell proliferation in EGFR-mutant cell lines.

Resistance to Next-Generation EGFR Inhibitors

Despite the initial efficacy of third-generation EGFR inhibitors, acquired resistance remains a significant clinical challenge. The most common on-target resistance mechanism is the emergence of the C797S mutation in the EGFR kinase domain.[19][20] This mutation prevents the covalent binding of irreversible inhibitors like this compound and Osimertinib.[5][21]

Other mechanisms of resistance include the activation of bypass signaling pathways, such as MET amplification, which can reactivate downstream signaling independently of EGFR.[22][23]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.

Methodology:

  • Reagents: Recombinant human EGFR protein (wild-type and mutant forms), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[13][24]

Cell Viability Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines dependent on EGFR signaling.

Methodology:

  • Cell Lines: EGFR-mutant cancer cell lines (e.g., H1975, PC9) and wild-type EGFR cell lines (e.g., A431).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

    • Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • IC50 values are determined by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.[25]

Western Blot Analysis of EGFR Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

  • Cell Treatment: EGFR-mutant cells are treated with the inhibitor at various concentrations.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. A decrease in the phosphorylated forms of these proteins indicates inhibition of the signaling pathway.[11]

Visualizing EGFR Signaling and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival Inhibitor This compound & Next-Gen Inhibitors Inhibitor->EGFR

Caption: EGFR signaling pathways and the point of inhibition by next-generation TKIs.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Assays cluster_viability Cell Viability cluster_western Western Blot k1 Recombinant EGFR (WT & Mutant) k2 Incubate with Inhibitor k1->k2 k3 Add ATP & Substrate k2->k3 k4 Measure Phosphorylation k3->k4 k5 Calculate IC50 k4->k5 c1 Culture EGFR-Mutant & WT Cell Lines c2 Treat with Inhibitor c1->c2 v1 MTT / CellTiter-Glo c2->v1 w1 Protein Extraction c2->w1 v2 Measure Viability v1->v2 v3 Calculate IC50 v2->v3 w2 SDS-PAGE & Transfer w1->w2 w3 Immunoblot for pEGFR, pAKT, pERK w2->w3 w4 Analyze Inhibition w3->w4

References

Safety Operating Guide

Navigating the Safe Disposal of Dosimertinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like Dosimertinib are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. this compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor, and like other potent antineoplastic agents, it requires meticulous handling throughout its lifecycle, including disposal.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not yet widely available, the following guide provides a comprehensive framework for its safe disposal, based on established protocols for hazardous pharmaceutical waste.

It is imperative to treat this compound as a hazardous substance. All waste materials contaminated with this compound must be segregated from non-hazardous laboratory trash and managed according to federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2][3] The primary and recommended disposal method for hazardous pharmaceutical waste is high-temperature incineration by a licensed and accredited disposal contractor.[4][5] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[2][6]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for the safe handling and disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams contaminated with this compound at the point of generation. This is crucial to prevent cross-contamination and ensure proper handling.[7] Do not mix this compound waste with other chemical or biological waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7]

Step 2: Personal Protective Equipment (PPE)

Before handling any this compound-contaminated materials, ensure you are wearing the appropriate PPE to minimize exposure.[2] This includes:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.[8][9]

  • Gown: A disposable, solid-front gown with back closure.[8]

  • Eye Protection: Safety goggles or a face shield.[8]

  • Respiratory Protection: An N95 respirator or higher should be used, especially when handling the powdered form of the compound to avoid aerosolization.[6]

Step 3: Waste Containment and Labeling

All this compound waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[10]

  • Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, gowns, bench paper), and contaminated labware (pipette tips, tubes, vials). Collect this waste in a designated hazardous waste container lined with a heavy-duty plastic bag.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.

  • Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed in a rigid, puncture-resistant sharps container specifically designated for hazardous drug waste.[10]

All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.[11]

Step 4: Decontamination of Work Surfaces

Thoroughly decontaminate all surfaces that have come into contact with this compound.

  • Initial Clean: Use a low-lint wipe saturated with a detergent solution to clean the surface.[2]

  • Rinse: Use a new wipe with sterile water to rinse away any detergent residue.[2]

  • Final Decontamination: Wipe the surface with 70% isopropyl alcohol and allow it to air dry completely.[2]

Dispose of all cleaning materials as hazardous waste.

Step 5: Storage and Professional Disposal

Store sealed hazardous waste containers in a secure, designated area with limited access until they are collected by your institution's EHS department or a certified hazardous waste contractor.[10] Never dispose of this compound waste in standard laboratory or municipal waste streams.[4] The standard final disposal method is incineration at a licensed facility.[4]

Data Presentation: this compound Waste Management

The following table summarizes the types of waste generated during research with this compound and the appropriate disposal procedures.

Waste TypeExamplesContainerDisposal Method
Solid Waste Unused/expired powder, contaminated gloves, gowns, bench paper, pipette tips, vials.Lined, leak-proof hazardous waste container labeled "Hazardous Waste - this compound".Collection by EHS for incineration.[4][11]
Liquid Waste Solutions containing this compound, rinsing solutions from decontamination.Leak-proof, shatter-resistant hazardous waste container labeled "Hazardous Waste - this compound".Collection by EHS for incineration.[4]
Sharps Waste Contaminated needles, syringes, glass slides, broken vials.Puncture-resistant sharps container labeled "Hazardous Drug Waste".[10]Collection by EHS for incineration.[4]
Contaminated Packaging Empty stock bottles and packaging that have come into direct contact with this compound.Lined, leak-proof hazardous waste container. Containers can be triple-rinsed (with the rinsate collected as hazardous liquid waste) before being punctured and disposed of, or directly disposed of as hazardous waste.[12]Collection by EHS for incineration.[12]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of hazardous and antineoplastic drugs.[8][13] Researchers must always adhere to the specific protocols and guidelines provided by their institution's Environmental Health and Safety (EHS) department.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation Point cluster_containment Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (e.g., PPE, labware) D Labeled Hazardous Solid Waste Container A->D Place in B Liquid Waste (e.g., solutions) E Labeled Hazardous Liquid Waste Container B->E Collect in C Sharps Waste (e.g., needles) F Labeled Hazardous Sharps Container C->F Dispose in G Secure, Designated Hazardous Waste Area D->G Store in E->G Store in F->G Store in H Collection by EHS/Certified Contractor G->H Schedule Pickup I High-Temperature Incineration H->I Transport for

Caption: Workflow for the safe disposal of this compound waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.